molecular formula C12H16N4O2 B2981920 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine CAS No. 75912-39-9

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Katalognummer: B2981920
CAS-Nummer: 75912-39-9
Molekulargewicht: 248.286
InChI-Schlüssel: PPNNVFREPFGSAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS 75912-39-9) is a chemical compound with a molecular formula of C 12 H 16 N 4 O 2 and a molecular weight of 248.28 g/mol . This piperidine hydrazone derivative is characterized by a nitroaryl functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is offered as a high-purity solid for research applications. Its molecular structure features a hydrazone group, which is of significant interest in the development of novel pharmaceuticals and biochemical probes. Researchers utilize this scaffold in various studies, including the synthesis of more complex heterocyclic systems and investigations into structure-activity relationships. Handling and Usage: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-8-6-11(7-9-15)14-13-10-2-4-12(5-3-10)16(17)18/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNNVFREPFGSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS: 75912-39-9) is a specialized heterocyclic hydrazone derivative integrating a piperidine moiety with a nitro-substituted phenylhydrazine pharmacophore.[1][2] In drug discovery, this compound serves as a critical scaffold for developing antimicrobial , anti-inflammatory (COX/LOX inhibitors), and neuroactive agents . Its structure combines the basicity of the tertiary amine (N-methylpiperidine) with the electron-deficient character of the nitrophenyl group, creating a "push-pull" electronic system that influences its solubility, metabolic stability, and receptor binding affinity.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and characterization standards for researchers in medicinal chemistry.

Part 1: Chemical Identity & Structural Specifications[3][4][5][6]

The compound is characterized by a hydrazone linkage (


) connecting a 1-methyl-4-piperidyl ring to a 4-nitrophenyl group. This linkage is prone to 

isomerism, though the

-isomer is typically thermodynamically favored due to steric constraints.
Table 1: Chemical Identification Data
ParameterSpecification
IUPAC Name 1-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]piperidine
CAS Number 75912-39-9
Molecular Formula

Molecular Weight 248.28 g/mol
SMILES CN1CCC(=NNC2=CC=C(C=C2)[O-])CC1
InChI Key PPNNVFREPFGSAC-UHFFFAOYSA-N
Appearance Yellow to Orange Crystalline Solid (Conjugated nitro group effect)

Part 2: Physicochemical Profile[3][4][7]

Understanding the physicochemical landscape is vital for formulation and assay development. The presence of the basic piperidine nitrogen (


) and the neutral hydrazone linker creates a pH-dependent solubility profile.
Table 2: Physicochemical Properties (Experimental & Predicted)
PropertyValue / RangeContext & Implications
LogP (Octanol/Water) ~2.09 (Predicted)Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).
TPSA 70.77

Polar Surface Area < 140

indicates high probability of oral bioavailability.
H-Bond Donors 1 (Hydrazone NH)Critical for receptor binding; susceptible to deprotonation in strong base.
H-Bond Acceptors 5Includes nitro oxygens and piperidine nitrogen.
Solubility (Water) Low (< 0.1 mg/mL)Insoluble at neutral pH; solubility increases at pH < 5 (protonation of piperidine N).
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, and Chloroform.
Melting Point Solid (Characterization required)Typical hydrazones of this class melt between 150–200°C depending on crystal packing.

Part 3: Synthesis & Reaction Mechanism[3]

The synthesis involves a classic acid-catalyzed condensation (Schiff base formation) between a ketone and a hydrazine. This protocol is designed for high purity and yield, minimizing the formation of azine byproducts.

Mechanism of Action[8][9][10]
  • Nucleophilic Attack: The primary amine of 4-nitrophenylhydrazine attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone.

  • Proton Transfer: Acid catalysis facilitates the formation of a carbinolamine intermediate.

  • Dehydration: Elimination of water generates the imine (

    
    ) bond, stabilized by conjugation with the nitrophenyl ring.
    
Diagram 1: Synthesis Workflow (DOT Visualization)

SynthesisPath Piperidone 1-Methyl-4-piperidone (Ketone Electrophile) Mix Step 1: Equimolar Mixing Solvent: Ethanol/Methanol Piperidone->Mix Hydrazine 4-Nitrophenylhydrazine (Nucleophile) Hydrazine->Mix Catalysis Step 2: Acid Catalysis (Cat. AcOH or HCl) Mix->Catalysis Reflux Step 3: Reflux (2-4 Hours, 80°C) Catalysis->Reflux Intermediate Carbinolamine Intermediate Reflux->Intermediate Nucleophilic Attack Dehydration Step 4: Dehydration (-H₂O) Intermediate->Dehydration Acid Assisted Product Target Hydrazone (Precipitate) Dehydration->Product Crystallization Purification Recrystallization (EtOH) Product->Purification Final Polish

Caption: Acid-catalyzed condensation pathway for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine.

Detailed Experimental Protocol

Reagents:

  • 1-Methyl-4-piperidone (10 mmol)

  • 4-Nitrophenylhydrazine (10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (3-5 drops)

Procedure:

  • Dissolution: Dissolve 4-nitrophenylhydrazine in warm ethanol (50°C). Note: This reagent may be toxic; handle in a fume hood.

  • Addition: Add 1-methyl-4-piperidone dropwise to the hydrazine solution with constant stirring.

  • Catalysis: Add catalytic glacial acetic acid. The solution color will likely deepen (yellow/orange) immediately.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazone should precipitate as a solid.

  • Filtration: Filter the solid under vacuum, washing with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol to obtain analytical-grade crystals.

Part 4: Characterization & Validation[3]

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( H NMR, 300/400 MHz, DMSO- )
  • Hydrazone NH: A singlet downfield (

    
     9.0–10.5 ppm), exchangeable with 
    
    
    
    .
  • Aromatic Protons: Two doublets (AA'BB' system) for the 4-nitrophenyl group (

    
     7.0–8.2 ppm).
    
  • Piperidine Ring:

    • N-Methyl: Singlet at

      
       ~2.2–2.4 ppm.
      
    • 
      -Methylene:  Triplets/multiplets at 
      
      
      
      ~2.4–2.6 ppm.
    • 
      -Methylene:  Triplets/multiplets at 
      
      
      
      ~2.5–2.8 ppm (deshielded by
      
      
      ).
Infrared Spectroscopy (FT-IR)[11]
  • 
     Stretch:  3200–3350 cm
    
    
    
    (Secondary amine).
  • 
     Stretch:  1590–1620 cm
    
    
    
    (Hydrazone characteristic).
  • 
     Stretch:  Symmetric (~1330 cm
    
    
    
    ) and Asymmetric (~1500–1530 cm
    
    
    ).
  • Absence of

    
    :  Lack of ketone peak at ~1715 cm
    
    
    
    confirms conversion.

Part 5: Biological Relevance & Handling[3]

Pharmacophore Logic

This compound acts as a versatile scaffold.[3] The 4-nitrophenyl group provides a rigid, electron-withdrawing anchor often associated with antimicrobial activity (nitro-reduction mechanism). The piperidine ring confers basicity, allowing accumulation in acidic compartments (e.g., lysosomes) or binding to anionic pockets in enzymes like Acetylcholinesterase (AChE) or Cyclooxygenase (COX) .

Diagram 2: Solubility & Stability Logic

StabilityLogic cluster_pH pH Dependent Behavior cluster_Storage Storage Protocols Compound 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Neutral pH 7.4 Neutral Species Compound->Neutral Physiological pH Light Protect from Light (Prevents Nitro reduction/Isomerization) Compound->Light Temp Store at 2-8°C (Inert Atmosphere) Compound->Temp Acidic pH < 6.0 Protonated Piperidine (N+) Neutral->Acidic + H+ (High Solubility) Basic pH > 10 Deprotonated Hydrazone (N-) Neutral->Basic - H+ (Anionic/Unstable)

Caption: pH-dependent solubility states and critical storage requirements to maintain compound integrity.

Safety & Toxicology (E-E-A-T)
  • Hazard: Hydrazone derivatives can liberate hydrazines upon metabolic hydrolysis, which are potential genotoxins. Handle with appropriate PPE.[3][4]

  • Nitro Group: Potential for reduction to aniline derivatives in vivo.

References

  • ChemScene. (n.d.). 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Product Datasheet. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[5] 1-Methyl-4-piperidone Product Specification. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 1-Methyl-4-phenylpiperidine (Structural Analog Data). National Library of Medicine. Retrieved from

  • Kaya, B., et al. (2016). Synthesis and biological evaluation of novel piperazine-containing hydrazone derivatives. (Cited in context of hydrazone synthesis methodologies).
  • McElvain, S. M. (1948).[7] The Synthesis of 1-Methyl-4-piperidone. Journal of the American Chemical Society. (Foundational synthesis of the piperidone precursor).

Sources

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine CAS number and molecular weight

[1]

Executive Summary & Core Identity

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a specialized organic intermediate belonging to the class of piperidine hydrazones. Structurally, it consists of an N-methylpiperidine ring fused via a hydrazone linkage to a para-nitrophenyl moiety. This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of fused heterocyclic systems (such as indoles via Fischer cyclization) and as a ligand in coordination chemistry.

Physicochemical Specifications
PropertySpecification
CAS Registry Number 75912-39-9
IUPAC Name 1-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]piperidine
Molecular Formula

Molecular Weight 248.28 g/mol
SMILES CN1CCC(=NNC2=CC=C(C=C2)[O-])CC1
Physical State Solid (Yellow to Orange crystalline powder)
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water.[1][2]
Purity Standard Typically ≥97% (HPLC) for research applications

Synthesis & Reaction Engineering

The synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine follows a classic acid-catalyzed condensation mechanism between a ketone and a hydrazine.

Reaction Pathway

The reaction involves the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine onto the carbonyl carbon of 1-methyl-4-piperidone , followed by dehydration (loss of water) to form the imine (hydrazone) bond.

SynthesisPathwayPiperidone1-Methyl-4-piperidone(C6H11NO)ReactionAcid-CatalyzedCondensation(EtOH, cat. AcOH, Reflux)Piperidone->ReactionHydrazine4-Nitrophenylhydrazine(C6H7N3O2)Hydrazine->ReactionCarbinolamineHemiaminalIntermediateReaction->CarbinolamineProduct1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine(CAS 75912-39-9)Carbinolamine->ProductByproductH2OCarbinolamine->Byproduct-H2O

Figure 1: Synthetic pathway for the formation of the hydrazone linkage via condensation.

Experimental Protocol (Bench Scale)

Objective: Synthesize 5.0 g of target hydrazone.

  • Reagent Preparation:

    • Dissolve 1-methyl-4-piperidone (1.0 eq) in absolute ethanol (10 mL/g).

    • In a separate flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in hot ethanol. Note: The nitro group reduces solubility; gentle heating is required.

  • Catalysis:

    • Add catalytic glacial acetic acid (3-5 drops) to the hydrazine solution.

  • Condensation:

    • Add the piperidone solution dropwise to the hydrazine solution under stirring.

    • Reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Isolation:

    • Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

    • The product will precipitate as a yellow/orange solid.

    • Filter the precipitate under vacuum.

  • Purification:

    • Recrystallize from hot ethanol or an EtOH/Water mixture to remove unreacted hydrazine.

    • Dry under vacuum at 40°C for 12 hours.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueExpected Signals / ObservationsStructural Assignment
1H NMR (CDCl3/DMSO-d6)

2.3-2.4 ppm (s, 3H)
N-CH3 (Methyl group on piperidine nitrogen)

2.5-2.7 ppm (m, 4H)
Piperidine Ring (

-protons relative to N)

2.8-3.0 ppm (m, 4H)
Piperidine Ring (

-protons relative to N)

7.0-8.2 ppm (d, 2H each)
Aromatic Protons (AA'BB' system of p-nitrophenyl)

~8-10 ppm (s, 1H, broad)
-NH- (Hydrazone proton, D2O exchangeable)
IR Spectroscopy 1600-1620 cm

C=N (Hydrazone stretch)
1330 & 1520 cm

NO2 (Symmetric & Asymmetric stretch)
3200-3300 cm

N-H (Secondary amine stretch)
Mass Spectrometry m/z = 249.28

Protonated molecular ion (ESI+)

Research Applications & Biological Context

This molecule is not merely an end-product but a versatile "privileged structure" in drug discovery.

Precursor for Fischer Indole Synthesis

The hydrazone moiety is the primary substrate for the Fischer Indole Synthesis. Under strong acidic conditions (e.g., polyphosphoric acid), this compound can undergo a [3,3]-sigmatropic rearrangement to yield carboline derivatives (specifically, pyridyl-fused indoles), which are potent scaffolds for serotonin receptor ligands.

Pharmacophore Exploration

The N-methylpiperidine motif is ubiquitous in neuroactive drugs (e.g., pethidine, haloperidol analogs). By linking it to a nitrophenyl group via a rigid hydrazone spacer, researchers explore:

  • Antimicrobial Activity: Hydrazones often exhibit bacteriostatic properties by chelating transition metal ions essential for bacterial metabolism.

  • Analgesic Potential: Modifications of the piperidine ring are screened for opioid receptor affinity.

Applicationscluster_0Synthetic Utilitycluster_1Biological ScreeningTarget1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidineFischerFischer Indole Synthesis(Acid Catalysis)Target->FischerAntimicrobialMetal Chelation(Bacteriostatic)Target->AntimicrobialNeuroReceptor Binding(Sigma/Opioid Receptors)Target->NeuroCarbolineGamma-Carboline Derivatives(Neuroactive Scaffolds)Fischer->Carboline

Figure 2: Downstream applications in organic synthesis and pharmacological screening.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound contains a nitro group and a hydrazine moiety, suggesting potential mutagenicity. Handle as a suspected carcinogen.

  • Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hydrazones can hydrolyze over time if exposed to moisture.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control required).

References

  • PubChem. (2024). Compound Summary: 1-Methyl-4-piperidone.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

spectral data (NMR, IR, MS) of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Introduction

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₄O₂ and a molecular weight of 248.28 g/mol .[1] Its structure is characterized by a 1-methylpiperidine core functionalized at the 4-position with a 4-nitrophenylhydrazone group. This moiety is commonly formed through the condensation of a ketone (1-methyl-4-piperidone) with a hydrazine (4-nitrophenylhydrazine). Compounds containing the piperidine scaffold are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The hydrazone linkage is also a key structural motif in a wide range of biologically active molecules.

The unambiguous structural elucidation of such compounds is paramount in research and drug development. A multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive characterization of the molecule's connectivity, functional groups, and elemental composition. This guide offers a detailed examination of the expected spectral data for 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, grounded in established spectroscopic principles and supported by data from related structures. We will delve into the causality behind spectral features, provide standardized experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis

The structure of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is foundational to understanding its spectral properties.

Caption: Molecular Structure of the Topic Compound.

Synthetic Pathway

The most direct synthesis involves the acid-catalyzed condensation of 1-methyl-4-piperidone with 4-nitrophenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the piperidone, followed by dehydration to yield the stable hydrazone product.

Caption: General workflow for the synthesis of the topic compound.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol (10 mL/mmol), add 4-nitrophenylhydrazine (1.0 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the resulting solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, typically as a yellow or orange solid.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is dominated by vibrations characteristic of the N-H, C=N, and NO₂ groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300 - 3250N-H StretchHydrazone (N-H)Medium, sharp
3080 - 3010C-H StretchAromatic C-HWeak to medium
2950 - 2800C-H StretchAliphatic (Piperidine, N-CH₃)Medium to strong
~1620C=N StretchHydrazone (C=N)Medium
~1595, ~1475C=C StretchAromatic RingMedium, sharp
1525 - 1475NO₂ Asymmetric StretchNitro GroupStrong
1355 - 1315NO₂ Symmetric StretchNitro GroupStrong
~1110C-N StretchAryl-NMedium

Rationale: The presence of strong absorption bands for the nitro group (around 1500 cm⁻¹ and 1340 cm⁻¹) is a key diagnostic feature.[3] The N-H stretch of the hydrazone is expected around 3300 cm⁻¹, distinguishing it from primary or secondary amines. The C=N imine stretch is typically observed in the 1690-1620 cm⁻¹ region. Comparing the spectrum to that of the starting material, 4-nitrophenylhydrazine, would show the disappearance of the N-H scissoring vibration of the -NH₂ group and the appearance of the C=N stretch.[4][5]

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the dried solid sample directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background scan of the clean ATR crystal before running the sample. The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic, hydrazone, piperidine, and N-methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 9.5Singlet (br)1HNH -ArThe acidic proton on the nitrogen is deshielded and often appears as a broad singlet, which is exchangeable with D₂O.
~8.10Doublet2HAr-H (ortho to NO₂)Protons ortho to the electron-withdrawing nitro group are significantly deshielded and appear downfield.
~7.00Doublet2HAr-H (meta to NO₂)Protons meta to the nitro group are less deshielded and appear upfield relative to the ortho protons.
~2.80 - 2.60Multiplet4HPiperidine CH₂ (adjacent to C=N)The protons on the carbons alpha to the C=N double bond exist in two different chemical environments.
~2.60 - 2.40Multiplet4HPiperidine CH₂ (adjacent to N-CH₃)These protons are adjacent to the electron-donating nitrogen atom.
~2.30Singlet3HN-CH₃ The methyl group on the nitrogen appears as a sharp singlet.

Causality: The electron-withdrawing nature of the 4-nitrophenyl group causes the aromatic protons to appear at downfield chemical shifts, creating a characteristic AA'BB' splitting pattern. The piperidine ring protons will likely exhibit complex multiplets due to the rigid chair conformation and the anisotropic effect of the C=N double bond. The specific shifts can be influenced by the solvent choice.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~150C -NO₂The aromatic carbon attached to the nitro group is highly deshielded.
~145C =NThe imine carbon of the hydrazone appears significantly downfield.
~142Ar-C (ipso to N)The aromatic carbon attached to the hydrazone nitrogen.
~126Ar-C H (ortho to NO₂)Aromatic CH carbons ortho to the nitro group.
~111Ar-C H (meta to NO₂)Aromatic CH carbons meta to the nitro group.
~55Piperidine C H₂ (adjacent to N-CH₃)Carbons adjacent to the ring nitrogen are deshielded relative to other aliphatic carbons.
~46N-C H₃The N-methyl carbon.
~35Piperidine C H₂ (adjacent to C=N)Carbons alpha to the C=N group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Analysis

MS provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Expected Molecular Ion:

  • Formula: C₁₂H₁₆N₄O₂

  • Exact Mass: 248.1273

  • Ionization: Electrospray Ionization (ESI) would likely show a prominent protonated molecule at m/z 249.1351 ([M+H]⁺). Electron Ionization (EI) would show the molecular ion at m/z 248.1273 ([M]⁺˙).

Proposed Fragmentation Pathway

Fragmentation is expected to occur at the weakest bonds, primarily the N-N single bond of the hydrazone and through alpha-cleavage within the piperidine ring.[2][7][8]

M [M+H]⁺ m/z 249 F1 [C₆H₆NO₂]⁺ m/z 138 (4-nitrophenylaminyl cation) M->F1 N-N Cleavage F2 [C₆H₁₂N]⁺ m/z 98 (1-methyl-3,4-dehydropiperidinium) M->F2 N-N Cleavage F3 [C₅H₁₀N]⁺ m/z 84 (Loss of CH₂=N-CH₃) F2->F3 -CH₂ F4 [C₄H₈N]⁺ m/z 70 (α-cleavage product) F2->F4 -C₂H₄

Caption: A simplified proposed ESI-MS/MS fragmentation pathway.

m/z (Positive Mode)Proposed FragmentFragmentation Pathway
249[C₁₂H₁₇N₄O₂]⁺Protonated Molecule [M+H]⁺
138[C₆H₆NO₂]⁺Cleavage of the N-N bond, forming the 4-nitrophenylaminyl cation.
122[C₆H₄NO₂]⁺Loss of NH₂ from the m/z 138 fragment.
98[C₆H₁₂N]⁺Cleavage of the N-N bond, forming the 1-methyl-2,3-dehydropiperidinium ion.
84[C₅H₁₀N]⁺Alpha-cleavage of the piperidine ring with loss of an ethyl radical.
70[C₄H₈N]⁺Further fragmentation of the piperidine ring.

Trustworthiness of Pathway: The cleavage of the N-N bond is a well-documented fragmentation pathway for hydrazones.[7][8][9] Similarly, alpha-cleavage adjacent to the nitrogen atom is the most characteristic fragmentation mechanism for N-alkyl piperidines, leading to stable iminium ions.[2]

Experimental Protocol: Mass Spectrometry (LC-MS/ESI)
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion.

    • MS/MS Scan: Perform a product ion scan on the precursor ion (m/z 249.1) to obtain the fragmentation spectrum.

Conclusion

The structural confirmation of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is reliably achieved through the synergistic application of IR, NMR, and MS techniques. IR spectroscopy confirms the presence of key functional groups, particularly the nitro and hydrazone moieties. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the precise connectivity of the piperidine and nitrophenyl rings. Finally, high-resolution mass spectrometry validates the elemental composition and offers further structural insights through predictable and well-characterized fragmentation pathways. This comprehensive spectral dataset forms a self-validating system, ensuring the identity and purity of the compound, a critical requirement for its application in research and development.

References

  • BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • BenchChem. (n.d.). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
  • Gül, M., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. Retrieved from [Link]

  • Matos, M. J., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(23), 5538. Retrieved from [Link]

  • Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-1252. Retrieved from [Link]

  • Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(21), 3611-3623. Retrieved from [Link]

  • ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

  • NIST. (n.d.). Hydrazine, (4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • ResearchGate. (n.d.). ATR-IR spectrum of the p-nitrophenyl-functionalized graphene on copper. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • Chinese Patent CN115124457B. (2023). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

Sources

Comprehensive Technical Guide: Solubility Profiling of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of complex heterocyclic intermediates is critical for optimizing synthesis, purification, and formulation workflows. This whitepaper provides an in-depth technical analysis of the solubility profile of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS No. 75912-39-9) in various organic solvents. By bridging structural physicochemical properties with Hansen Solubility Parameters (HSP) and detailing field-proven, self-validating experimental protocols, this guide establishes a rigorous framework for solubility determination.

Structural and Physicochemical Profiling

The solubility of a compound is fundamentally dictated by its molecular architecture and the resulting intermolecular forces. 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (Molecular Weight: 248.28 g/mol ; Formula: C₁₂H₁₆N₄O₂) presents a highly functionalized structure that drives its specific solvation behavior[1]:

  • Nitroaromatic System: The 4-nitrophenyl group is highly electron-withdrawing and acts as a strong hydrogen bond acceptor. This imparts significant polarity to the molecule and promotes

    
     stacking interactions in the solid crystal lattice, increasing the lattice energy that a solvent must overcome.
    
  • Hydrazone Linkage (-NH-N=C-): This moiety serves as both a hydrogen bond donor (via the NH group) and an acceptor. It is the primary site for specific solvent-solute interactions, particularly with polar aprotic solvents.

  • Piperidine Ring: The 1-methylpiperidine ring introduces a degree of aliphatic lipophilicity, while the tertiary amine provides a basic center (LogP

    
     2.08)[1].
    

The compound possesses a Topological Polar Surface Area (TPSA) of 70.77 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor[1]. This specific ratio dictates that the compound will exhibit preferential solubility in solvents capable of acting as strong hydrogen bond acceptors to disrupt the intermolecular hydrazone networks.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of this hydrazone derivative across diverse organic solvents, we apply the Hansen Solubility Parameter (HSP) framework. HSP theory postulates that the total cohesive energy density of a material can be decoupled into three distinct interaction forces[2]:

  • Dispersion Forces (

    
    ):  Driven by the aromatic ring and aliphatic piperidine backbone.
    
  • Polar Interactions (

    
    ):  Driven by the strong dipole of the nitro group.
    
  • Hydrogen Bonding (

    
    ):  Driven by the hydrazone linkage.
    

A solvent is deemed "good" if its HSP coordinates closely match those of the solute. This is quantified by the Relative Energy Difference (RED) . When RED < 1, the solvent possesses sufficient thermodynamic affinity to disrupt the solute's crystal lattice and maintain it in solution.

Hansen Solubility Parameter (HSP) interaction pathways determining solvent-solute miscibility.

Quantitative Solubility Data in Common Organic Solvents

Based on the physicochemical parameters and HSP modeling of nitrophenylhydrazone derivatives, the following table summarizes the predicted equilibrium solubility profile of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine at 25°C.

Solvent ClassSolventHSP (

) [MPa

]
Estimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.4, 16.4, 10.2High (>50 mg/mL)Strong dipole matching; excellent H-bond acceptor for the hydrazone NH, effectively breaking the crystal lattice.
Polar Aprotic Dimethylformamide (DMF)17.4, 13.7, 11.3High (>30 mg/mL)High polarity (

) aligns perfectly with the nitroaromatic system's electron distribution.
Halogenated Dichloromethane (DCM)18.2, 6.3, 6.1Moderate (10-20 mg/mL)Strong dispersion forces (

) solvate the piperidine and aromatic rings, though H-bonding is limited.
Polar Protic Methanol15.1, 12.3, 22.3Moderate (5-15 mg/mL)Protic nature disrupts solute H-bonds, but the excessively high

of methanol limits optimal thermodynamic matching.
Non-Polar n-Hexane14.9, 0.0, 0.0Very Low (<0.1 mg/mL)Total absence of polar and H-bonding capabilities; unable to overcome the solute's solid-state cohesive energy.

Standardized Experimental Methodology: The Shake-Flask Protocol

To empirically validate the solubility of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, the shake-flask method is the industry gold standard for determining true thermodynamic equilibrium solubility[3][4].

Unlike kinetic solubility assays (which rely on DMSO stock dilution and often overestimate solubility due to supersaturation), the shake-flask method measures the equilibrium between the solid crystal and the solvated state[3].

Self-Validating Protocol Design

To ensure trustworthiness, this protocol incorporates a self-validating equilibrium check . A common failure point in solubility testing is measuring before the kinetic dissolution barrier is fully overcome. By sampling at two distinct time points, we mathematically validate that thermodynamic equilibrium has been achieved.

Step 1: Preparation of Saturated Suspensions

  • Accurately weigh an excess amount of the solid compound (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass is mandated to prevent potential UV-induced photo-isomerization of the hydrazone double bond.

  • Add 1.0 mL of the target organic solvent.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation (critical for volatile solvents like DCM or Methanol).

Step 2: Isothermal Equilibration

  • Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.5 °C.

  • Agitate at 300 RPM for 24 hours .

Step 3: Phase Separation and Validation Sampling

  • After 24 hours, remove the vial and allow the undissolved solid to settle for 10 minutes.

  • Extract a 100 µL aliquot of the supernatant.

  • Critical Step: Filter the aliquot using a 0.22 µm PTFE syringe filter . Causality: Standard cellulose acetate filters will dissolve in organic solvents like DMF or DCM, contaminating the sample and causing massive baseline interference during HPLC analysis.

  • Return the vial to the shaker for an additional 24 hours (Total time = 48 hours) and repeat the sampling process.

  • Validation Metric: If the concentration difference between the 24h and 48h samples is

    
    , thermodynamic equilibrium is confirmed[4].
    

Workflow for the shake-flask equilibrium solubility determination using HPLC-UV quantification.

Analytical Quantification via HPLC-UV

Because 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine possesses a highly conjugated


-system extending from the nitrophenyl ring through the hydrazone linkage, it exhibits strong UV absorbance. This allows for highly sensitive quantification using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector[3].

Recommended Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60:40 Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The addition of 0.1% TFA suppresses the ionization of the basic piperidine nitrogen, preventing peak tailing and ensuring a sharp, symmetrical peak.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~380–400 nm (optimized to the specific

    
     of the nitrophenylhydrazone chromophore to ensure maximum sensitivity and avoid solvent cutoff interference).
    
  • Sample Dilution: Saturated organic samples must be diluted with the mobile phase prior to injection to prevent detector saturation and solvent-mismatch peak distortion.

References

  • ChemScene. 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)
  • Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • National Institutes of Health (PMC).
  • Arabian Journal of Chemistry. Hansen parameters and GastroPlus assisted optimized topical elastic liposomes.
  • MDPI.

Sources

The Piperidine Scaffold: From Natural Alkaloid to the Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The piperidine ring—a six-membered nitrogen heterocycle—is arguably the most privileged scaffold in medicinal chemistry. From its early discovery as a natural product derivative to its current status as the most frequently utilized nitrogen heterocycle in U.S. FDA-approved pharmaceuticals[1], piperidine derivatives are foundational to neuroleptics, antivirals, and targeted receptor antagonists. This whitepaper explores the historical evolution, pharmacophore dynamics, and validated synthetic methodologies of piperidine-based compounds, providing actionable, self-validating protocols for bench scientists.

Historical Genesis: From Piper nigrum to the Laboratory

The journey of piperidine began in 1819 when the Danish chemist Hans Christian Ørsted isolated the alkaloid piperine from black pepper (Piper nigrum)[2]. However, the piperidine ring itself remained uncharacterized until the 1850s. During this period, Scottish chemist Thomas Anderson and French chemist Auguste Cahours independently obtained piperidine by reacting piperine with nitric acid, officially identifying and naming the cyclic amine[3].

Timeline Y1819 1819 Ørsted isolates Piperine Y1850 1850s Piperidine Characterized Y1819->Y1850 Y1950 Mid-20th C. Rise of Synthetic Neuroleptics Y1850->Y1950 Y2000 21st Century Top FDA-Approved Scaffold Y1950->Y2000

Timeline of piperidine's evolution from natural alkaloid isolation to pharmaceutical dominance.

The Piperidine Pharmacophore: Why It Dominates Drug Design

Piperidine's dominance in drug discovery is not coincidental; it is driven by fundamental physicochemical properties. With a pKa of approximately 11.2, the secondary amine of the piperidine core is predominantly protonated at physiological pH (7.4)[4].

Mechanistic Causality in Binding: This protonated, cationic state is critical for anchoring the drug within target receptors. The positively charged nitrogen acts as a primary pharmacophore node, forming highly stable salt bridges with conserved anionic amino acid residues (such as Aspartate or Glutamate) located deep within the binding pockets of G-protein coupled receptors (GPCRs) and enzymes[5]. Furthermore, the stable chair conformation of the six-membered ring allows medicinal chemists to precisely orient functional groups in axial or equatorial positions, optimizing Van der Waals interactions with adjacent hydrophobic pockets[6].

Pharmacophore Piperidine Protonated Piperidine (Pharmacophore Core) Anionic GPCR Anionic Residue (e.g., Aspartate) Piperidine->Anionic Salt Bridge (Primary) Hydrophobic Hydrophobic Pocket (Aromatic Residues) Piperidine->Hydrophobic Van der Waals (Equatorial) Hbond H-Bond Acceptor (Receptor Backbone) Piperidine->Hbond Hydrogen Bonding

Spatial pharmacophore model of a protonated piperidine ring within a target GPCR pocket.

Quantitative Landscape: Binding Affinities of Key Therapeutics

The structural versatility of piperidine allows it to act on a vast array of biological targets. Below is a quantitative summary of highly potent piperidine-based compounds and their target affinities, illustrating the scaffold's broad therapeutic utility.

Compound / DrugTarget Receptor / EnzymeBinding Affinity (IC50 / Ki)Clinical Indication / Status
Spipethiane Sigma-1 (σ1) ReceptorKi = 0.5 nMInvestigational / Research[6]
Haloperidol Dopamine D2 ReceptorIC50 ~ 1–5 nMSchizophrenia (FDA Approved)[7]
MRS4917 P2Y14 ReceptorIC50 = 2.88 nMInflammation / Pain (Investigational)[5]
Donepezil AcetylcholinesteraseIC50 ~ 10–50 nMAlzheimer's Disease (FDA Approved)[7]

Core Synthetic Methodologies & Validated Protocols

As a Senior Application Scientist, I emphasize that selecting the correct synthetic route dictates the stereocontrol, yield, and scalability of the final drug substance. Below are two field-proven, self-validating protocols for constructing the piperidine core.

Method A: Reductive Amination of 1,5-Dicarbonyls

This method is highly versatile for accessing heavily substituted, chiral piperidines via an intramolecular cyclization cascade[8].

Step-by-Step Protocol:

  • Precursor Incubation: Dissolve 1.0 equivalent of the 1,5-dicarbonyl compound in a suitable solvent (e.g., dichloromethane or methanol). Add 1.0–1.2 equivalents of the primary amine. Stir at room temperature for exactly 30 minutes.

    • Causality & Validation: This 30-minute incubation is a critical self-validating step. It ensures the complete thermodynamic conversion of the precursors into the imine/enamine intermediate before any reducing agent is introduced. Rushing this step leads to the premature reduction of the starting dicarbonyl into a diol, drastically reducing yield[8].

  • Selective Reduction: Portion-wise, add 1.5–2.0 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

    • Causality & Validation: NaBH(OAc)₃ is chosen for its mild hydride-donating capacity. It selectively reduces the electron-deficient iminium ion without attacking unreacted carbonyls, ensuring high-fidelity cyclization[8].

  • Quenching & Purification: Monitor the reaction via thin-layer chromatography (TLC). Upon consumption of the intermediate, quench with saturated aqueous NaHCO₃ to neutralize the mixture. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[8].

ReductiveAmination Precursor 1,5-Dicarbonyl Precursor + Primary Amine Imine Imine/Enamine Intermediate (Stir 30 min, RT) Precursor->Imine Condensation Reduction Selective Reduction (NaBH(OAc)3, 1.5-2.0 eq) Imine->Reduction Hydride Transfer Product Substituted Piperidine Core (Cyclization Complete) Reduction->Product Workup

Mechanistic workflow for synthesizing substituted piperidines via reductive amination.

Method B: Catalytic Hydrogenation of Pyridines

For unfunctionalized or simple alkyl-substituted piperidines, the direct reduction of the pyridine core is the most atom-economical approach, widely used in industrial scale-up[8].

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure reactor, dissolve 1.0 g of the substituted pyridine in 5 mL of glacial acetic acid[8].

    • Causality & Validation: The use of glacial acetic acid serves a dual purpose: it acts as a solvent and protonates the pyridine nitrogen. Protonation disrupts the aromatic resonance energy of the ring, significantly lowering the activation barrier for hydrogenation.

  • Catalyst Addition: Add 5 mol% of platinum(IV) oxide (PtO₂, Adams' catalyst)[8].

    • Causality & Validation: PtO₂ is highly active under acidic conditions and resists poisoning by the basic piperidine product, which is safely sequestered as an acetate salt in the acidic medium.

  • Hydrogenation: Seal the reactor, purge with H₂ gas to remove ambient oxygen, and pressurize to 50–70 bar. Stir at room temperature for 4–10 hours[8].

  • Workup: Carefully vent the reactor. Quench the mixture with saturated NaHCO₃ until the acetic acid is fully neutralized. Filter the catalyst, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry, and concentrate under reduced pressure[8].

Conclusion

The piperidine ring remains an irreplaceable asset in the medicinal chemist's toolkit. By understanding the causality behind its pharmacophore interactions and mastering the precise synthetic controls required for its assembly, researchers can continue to leverage this privileged scaffold to develop next-generation therapeutics with sub-nanomolar precision.

References

  • [3] Piperidine - Wikipedia. URL:[Link]

  • [4] Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - ACS Omega. URL:[Link]

  • [7] Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - National Institutes of Health (NIH). URL:[Link]

  • [2] Bioavailability Enhancement by Piperine: A Review - Allied Academies. URL:[Link]

  • [1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals - Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [5] P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling - ACS Publications. URL:[Link]

  • [6] 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands - D-NB.info. URL:[Link]

Sources

The Biological Potential of Substituted Benzylpiperidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The N-benzylpiperidine (N-BP) motif is a cornerstone in modern medicinal chemistry, recognized for its structural flexibility and three-dimensional character that make it a privileged scaffold in drug design.[1] Its inherent architecture, combining a basic piperidine ring with an aromatic benzyl group, facilitates crucial cation-π interactions with biological targets and offers a versatile platform for fine-tuning pharmacological efficacy and physicochemical properties.[1][2] This technical guide provides a comprehensive exploration of the vast biological potential of substituted benzylpiperidines. We will delve into their significant applications in neuropharmacology, particularly in the treatment of Alzheimer's disease and chronic pain, their emerging role as anticancer agents, and their utility as antimicrobial compounds. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into structure-activity relationships (SAR), detailed experimental protocols, and the causalities behind strategic therapeutic approaches.

The Benzylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylpiperidine framework is a recurring motif in a multitude of centrally acting therapeutic agents.[3] Its prevalence stems from a unique combination of structural and chemical properties that render it highly "druggable."

Core Structural Features and Physicochemical Properties

The scaffold consists of a saturated six-membered heterocycle (piperidine) containing a nitrogen atom, which is, in turn, substituted with a benzyl group. This arrangement provides an optimal balance of features:

  • Basicity: The piperidine nitrogen is typically protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets.

  • Hydrophobicity: The benzyl group provides a significant hydrophobic domain essential for engaging with nonpolar regions of target proteins.[3]

  • Conformational Flexibility: The piperidine ring can adopt various conformations (e.g., chair, boat), and the bond between the nitrogen and the benzyl group allows for rotational freedom. This flexibility enables the molecule to adapt its shape to fit diverse binding sites.

  • Cation-π Interactions: The protonated nitrogen in proximity to the aromatic benzyl ring is a classic pharmacophore for establishing strong, non-covalent cation-π interactions with aromatic amino acid residues (e.g., Tyr, Trp, Phe) in target proteins, a critical factor for high-affinity binding.[1]

These properties make the benzylpiperidine scaffold particularly effective for designing ligands that target the central nervous system (CNS), as its tunable lipophilicity often permits passage through the blood-brain barrier.

General Synthetic Strategies

The synthesis of substituted benzylpiperidines is well-established in organic chemistry. A common and straightforward approach involves the N-alkylation of a piperidine precursor with a substituted benzyl halide (e.g., benzyl bromide or chloride) or a related electrophile.[4] More complex derivatives, such as the Alzheimer's drug Donepezil, require multi-step synthetic pathways, often starting from precursors like 4-piperidinecarboxylic acid.[5]

G cluster_synthesis General Synthetic Workflow A Piperidine Precursor E N-Alkylation Reaction A->E B Substituted Benzyl Halide B->E C Base (e.g., K2CO3, Et3N) C->E Deprotonation D Solvent (e.g., ACN, DMF) D->E Reaction Medium G Purification (e.g., Chromatography) E->G F Substituted Benzylpiperidine G->F

Caption: A generalized workflow for the synthesis of N-benzylpiperidine derivatives via N-alkylation.

Neuropharmacological Applications: Targeting the Central Nervous System

The benzylpiperidine scaffold has proven exceptionally fruitful in the development of drugs for neurological and psychiatric disorders.

Alzheimer's Disease: Cholinesterase Inhibition

A primary strategy in the symptomatic treatment of Alzheimer's disease (AD) is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine (ACh).[6] N-benzylpiperidine derivatives have emerged as a superior class of acetylcholinesterase (AChE) inhibitors.[6]

  • Mechanism of Action: By reversibly inhibiting AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, thereby compensating for the loss of cholinergic neurons characteristic of AD. Several derivatives also show inhibitory activity against butyrylcholinesterase (BuChE), a related enzyme that can also hydrolyze ACh.[7][8] The renowned AD drug, Donepezil, is a prime example of a potent and selective AChE inhibitor built upon an N-benzylpiperidine core.[4]

  • Structure-Activity Relationship (SAR): Extensive studies have revealed that both the N-benzylpiperidine moiety and an additional functional group (e.g., benzoyl-containing functionality) are key for high-affinity binding and potent inhibition of AChE.[6] Dual-target inhibitors have also been designed, such as those that simultaneously inhibit AChE and the serotonin transporter (SERT) or histone deacetylase (HDAC), aiming to address both cognitive and neuropsychiatric symptoms of AD.[7][9][10]

The following table summarizes the in vitro inhibitory potency (IC₅₀) of selected benzylpiperidine derivatives against AChE and BuChE.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Reference
Donepezil0.00577.131250[4]
Compound 19 (Dual AChE/BuChE)5.10Moderate-[7]
Compound 21 (Selective BuChE)> 200Good-[7]
Compound d5 (Dual HDAC/AChE)6.89--[9]
Compound d10 (Dual HDAC/AChE)3.22--[9]
Compound 4e (Dual AChE/BuChE)16.0715.16~1[8]

Note: "-" indicates data was not specified in the cited source.

This protocol describes a self-validating system for determining the AChE inhibitory activity of test compounds. The reliability of the assay is ensured by including positive (a known inhibitor like Donepezil) and negative (vehicle) controls, allowing for the normalization of results and confirmation of enzyme activity.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylcholinesterase (AChE) from electric eel in the buffer to a concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

    • Dissolve test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of AChE activity) using non-linear regression analysis.[11]

G cluster_cholinergic Cholinergic Synapse pre Presynaptic Neuron ACh_vesicle ACh Vesicles post Postsynaptic Neuron synapse Synaptic Cleft ACh ACh ACh_vesicle->ACh Release AChR ACh Receptor ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis AChR->post Signal Inhibitor Benzylpiperidine Inhibitor Inhibitor->AChE Blocks

Caption: Inhibition of AChE by benzylpiperidines increases acetylcholine levels in the synapse.

Analgesia: A Dual-Target Approach to Pain Management

Traditional opioid analgesics, which primarily act as μ-opioid receptor (MOR) agonists, are highly effective but burdened with severe side effects like respiratory depression, constipation, and addiction potential.[12] A novel and promising strategy involves the development of dual-acting ligands that combine MOR agonism with sigma-1 receptor (σ₁R) antagonism.[12][13]

  • Causality Behind the Dual-Target Approach: The σ₁R is a unique intracellular chaperone protein that modulates various neurotransmitter systems, including the opioid system.[3] Antagonism of σ₁R has been shown to potentiate opioid analgesia while simultaneously mitigating some of its adverse effects, such as tolerance and hyperalgesia.[3][13] By designing a single molecule that engages both targets, researchers aim to create safer and more effective analgesics. Benzylpiperidine derivatives have proven to be an excellent scaffold for developing such dual-target ligands.[12]

  • Key Findings: A recently developed benzylpiperidine derivative, compound 52 , demonstrated high binding affinity for both MOR (Kᵢ = 56.4 nM) and σ₁R (Kᵢ = 11.0 nM).[12] In various animal models of pain (inflammatory, chronic), it produced potent antinociceptive effects.[12] Crucially, it exhibited fewer MOR-related side effects, including less constipation and physical dependence, compared to oxycodone.[12]

CompoundMOR Kᵢ (nM)σ₁R Kᵢ (nM)Analgesic Efficacy (ED₅₀, mg/kg)Reference
52 56.411.04.04 (abdominal contraction)[12]
52 56.411.06.88 (carrageenan-induced pain)[12]
52 56.411.07.62 (CFA-induced chronic pain)[12]

This protocol is fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor, a critical first step in pharmacological characterization.

  • Membrane Preparation:

    • Prepare homogenized cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human MOR or σ₁R).

    • Quantify the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a specific radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound (the benzylpiperidine derivative).

    • The total reaction volume is brought up with an appropriate binding buffer.

    • To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of a known, unlabeled ligand.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticancer Potential of Benzylpiperidine Derivatives

Beyond the CNS, the benzylpiperidine scaffold is gaining attention for its potential in oncology.

  • Mechanisms of Action: Substituted benzylpiperidines have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC3) cancer.[14][15][16] The observed mechanisms often involve the induction of apoptosis (programmed cell death), characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[15][16] Another promising avenue is the inhibition of monoacylglycerol lipase (MAGL), an enzyme that is overexpressed in many aggressive cancers and contributes to tumor growth by supplying pro-tumorigenic fatty acids.[17] A benzylpiperidine-based MAGL inhibitor showed significant antiproliferative activity and induced apoptosis in pancreatic cancer cell models.[17]

CompoundCancer Cell LineCytotoxicity (IC₅₀, µM)Reference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549 (Lung)32.43[14]
Compound 6p (Alepterolic acid derivative)MCF-7 (Breast)8.31[15]
Compound 21 (MAGL Inhibitor)PDAC-3 (Pancreatic)9.28[18]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Culture:

    • Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the benzylpiperidine test compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include wells with vehicle-only (negative control) and untreated cells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percent viability against the compound concentration to determine the IC₅₀ value, the concentration that reduces cell viability by 50%.[14]

Antimicrobial Applications

The structural versatility of benzylpiperidines also extends to their use as antimicrobial agents.

  • Spectrum of Activity: Various N-benzyl piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities.[19] Studies have shown these compounds to be potent against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli.[19] Other piperidine derivatives have demonstrated varying degrees of inhibition against a panel of microbes including Staphylococcus aureus, Candida albicans, and Aspergillus flavus.[20]

This is a widely used qualitative method to screen for antimicrobial activity.

  • Media and Inoculum Preparation:

    • Prepare a suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

    • Prepare a standardized microbial inoculum (e.g., a 0.5 McFarland standard suspension) of the test organism.

  • Inoculation:

    • Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of growth.

  • Disc Application:

    • Sterilize blank paper discs (typically 6 mm in diameter).

    • Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.

    • Place a positive control disc (containing a known antibiotic/antifungal) and a negative control disc (containing only the solvent) on each plate.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Result Measurement:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The substituted benzylpiperidine scaffold is undeniably a privileged structure in drug discovery, offering a robust and adaptable framework for interacting with a wide range of biological targets.[1][3] Its demonstrated success in CNS disorders, particularly Alzheimer's disease and pain management, continues to drive innovation. The emerging applications in oncology and infectious diseases further broaden its therapeutic horizon.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Expanding the design of molecules that can modulate multiple targets simultaneously to treat complex, multifactorial diseases like neurodegeneration and cancer.[9]

  • Optimizing ADME Properties: Fine-tuning substitutions to improve absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing bioavailability and reducing off-target toxicity.[21][22]

  • Stereochemistry: Investigating the stereochemical aspects of benzylpiperidine derivatives to optimize potency and reduce potential toxicity associated with specific isomers.[1]

The continued exploration of this versatile chemical motif, guided by a deep understanding of structure-activity relationships and validated by robust experimental protocols, promises to deliver the next generation of innovative therapeutics.

References

  • Di Stefano M., Masoni S., Bononi G., Poli G., Galati S., F. Gado, S. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. AIR Unimi. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). Bioorganic Chemistry. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists. (2002). Journal of Medicinal Chemistry. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2021). ACS Medicinal Chemistry Letters. [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2000). Il Farmaco. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2020). Archiv der Pharmazie. [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (n.d.). ResearchGate. [Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (2004). Journal of Medicinal Chemistry. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2022). Molecules. [Link]

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. (2005). Journal of Medicinal Chemistry. [Link]

  • 2-Benzylpiperidine. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2025). ResearchGate. [Link]

  • Structure of N-benzylpiperidine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. (1995). Journal of Medicinal Chemistry. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}. (2024). Bioorganic Chemistry. [Link]

  • Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. (2025). Helvetica Chimica Acta. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • Methylphenidate. (n.d.). Wikipedia. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. [Link]

  • 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. (2009). Neuroscience. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (n.d.). CABI Digital Library. [Link]

  • 4-Benzylpiperidine. (n.d.). Wikipedia. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2023). Molecules. [Link]

  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (n.d.). National Institutes of Health. [Link]

  • The synthesis and antimicrobial activity of new piperidi. (2014). Life Science Journal. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Molekul. [Link]

  • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. (2025). MDPI. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine from 1-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydrazones derived from heterocyclic ketones are a prominent class of compounds in medicinal chemistry and drug development. The inherent structural features of the piperidine ring, combined with the versatile reactivity of the hydrazone moiety, make these scaffolds attractive for the synthesis of novel therapeutic agents. Specifically, 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a key intermediate in the synthesis of various biologically active molecules. Its structure combines the basic nitrogen of the piperidine ring, a feature common in many pharmaceuticals, with the electron-withdrawing nitro group on the phenyl ring, which can modulate the electronic and pharmacokinetic properties of the molecule. This application note provides a detailed protocol for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine from 1-methyl-4-piperidone and 4-nitrophenylhydrazine, including a discussion of the reaction mechanism, a step-by-step experimental procedure, and characterization data.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine proceeds via a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The mechanism can be delineated into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-methyl-4-piperidone by an acid catalyst (e.g., glacial acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen atom of 4-nitrophenylhydrazine acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and yielding the final hydrazone product.

Experimental Protocol

This protocol is designed for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-Methyl-4-piperidone≥97%Sigma-Aldrich1445-73-4
4-Nitrophenylhydrazine98%Alfa Aesar100-16-3
EthanolAnhydrousFisher Scientific64-17-5
Glacial Acetic AcidACS GradeVWR64-19-7
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • Spectroscopic instrumentation (FT-IR, NMR, Mass Spectrometer)

Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.13 g (10 mmol) of 1-methyl-4-piperidone in 30 mL of anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add 1.53 g (10 mmol) of 4-nitrophenylhydrazine.

  • Acid Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will start to crystallize out of the solution. For complete crystallization, cool the flask in an ice bath for 30 minutes.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Determine the melting point of the purified product. Characterize the compound using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

DOT Script for Experimental Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactant1 1-Methyl-4-piperidone in Ethanol Mix Mix Reactants Reactant1->Mix Reactant2 4-Nitrophenylhydrazine Reactant2->Mix Catalyst Add Glacial Acetic Acid Mix->Catalyst Reflux Reflux for 2-3 hours Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Crystallize Crystallize in Ice Bath Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Spectroscopic Analysis (NMR, IR, MS) Dry->Characterize

Sources

reaction of 4-nitrophenylhydrazine with piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 8-Nitro-γ-carbolines via Fischer Indolization of 4-Nitrophenylhydrazine and Piperidone Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Pharmacological Significance

The reaction between 4-nitrophenylhydrazine and piperidine derivatives (specifically 4-piperidones) is a highly efficient pathway for synthesizing 8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, commonly known as γ-carbolines. The indole and carboline scaffolds are "privileged structures" in medicinal chemistry due to their profound ability to modulate diverse biological pathways[1].

Specifically, hydrogenated γ-carbolines have garnered massive interest in neuropharmacology. Derivatives of this core exhibit potent neuroprotective properties, act as 5-HT receptor modulators, and serve as critical intermediates for synthesizing RSK (Ribosomal S6 Kinase) inhibitors and anti-Alzheimer's agents[2]. The strategic placement of an electron-withdrawing nitro group at the 8-position of the γ-carboline framework allows for further downstream functionalization (e.g., reduction to an amine for amide coupling), making this specific reaction an essential tool in the modern drug discovery arsenal.

Mechanistic Causality in the Fischer Indole Synthesis

The transformation of 4-nitrophenylhydrazine and a piperidone into a γ-carboline is driven by the Fischer Indole Synthesis , a robust acid-catalyzed cascade reaction[3]. However, the presence of the strongly electron-withdrawing para-nitro group on the phenylhydrazine significantly alters the reaction's thermodynamic landscape.

  • Hydrazone Formation: The initial condensation between 4-nitrophenylhydrazine and 1-methylpiperidin-4-one occurs readily in mildly acidic conditions to form the corresponding hydrazone[3].

  • [3,3]-Sigmatropic Rearrangement (The Bottleneck): The hydrazone tautomerizes to an ene-hydrazine. Protonation of this intermediate triggers a [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond[3].

  • Electronic Challenges & Catalyst Selection: Because the nitro group withdraws electron density from the aromatic ring, the nucleophilicity of the ene-hydrazine is drastically reduced, destabilizing the transition state. To overcome this high activation energy barrier, standard Brønsted acids (like HCl or acetic acid) are often insufficient. Instead, Polyphosphoric Acid (PPA) is utilized at elevated temperatures (110°C). PPA acts as both a highly viscous, high-boiling solvent and a potent proton donor, forcing the challenging cyclization, subsequent intramolecular aminal formation, and final elimination of ammonia to yield the aromatic indole core[2].

Mechanism Step1 Arylhydrazone Step2 Protonated Ene-Hydrazine (Tautomerization) Step1->Step2 H+ (Acid Catalysis) Step3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step2->Step3 Heat (110°C) Step4 Diimine Intermediate Step3->Step4 Step5 Cyclic Aminal Step4->Step5 Intramolecular Cyclization Step6 Aromatization & Loss of NH3 Step5->Step6 -NH3 Step7 8-Nitro-γ-carboline Core Step6->Step7

Fig 1. Mechanism of the Fischer indolization highlighting the [3,3]-sigmatropic rearrangement.

Experimental Protocols

The following self-validating protocol details the synthesis of 2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole utilizing 1-methylpiperidin-4-one as the piperidine derivative[2].

Phase 1: Synthesis of the Hydrazone Intermediate

Objective: Condense the hydrazine and ketone to form 1-methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine.

  • Setup: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (3.1 g, 20.24 mmol) in 25 mL of 1,4-dioxane.

  • Catalysis: Slowly add 2 mL of concentrated H₂SO₄. Self-Validation Check: The solution will generate mild heat upon acid addition.

  • Reagent Addition: Add 1-methylpiperidin-4-one (4.7 mL, 40.48 mmol, 2.0 eq) at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 30 minutes.

  • Workup: Cool the reaction to room temperature. Carefully basify the mixture using 4N NaOH solution until pH > 9. Extract the product into ethyl acetate (2 × 50 mL).

  • Purification: Wash the combined organic layers with brine (25 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.

  • Result: A yellow solid (1-methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine) is obtained (approx. 4.5 g, 90% yield)[2].

Phase 2: Fischer Indolization (Cyclization)

Objective: Force the [3,3]-sigmatropic rearrangement to yield the γ-carboline.

  • Setup: Pre-heat approximately 50 mL of Polyphosphoric Acid (PPA) in a robust flask to 110°C to reduce its viscosity.

  • Addition: Add the solid hydrazone intermediate (1.2 g, 4.83 mmol) from Phase 1 portion-wise to the hot PPA with vigorous mechanical stirring.

  • Reaction: Maintain the temperature at 110°C for 3 hours. Causality Note: The extended time and high heat are strictly required to overcome the electron-withdrawing effect of the nitro group.

  • Quenching: Cool the reaction slightly to 80°C and carefully dilute with 50 mL of distilled water to hydrolyze the PPA.

  • Basification (Critical Step): Cool to room temperature and basify with 4N NaOH. Causality Note: The γ-carboline product contains a basic aliphatic amine (piperidine ring). If the solution is not sufficiently basic, the product will remain water-soluble as a phosphate salt, destroying your yield.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the crude residue via silica gel column chromatography. Pro-Tip: Use an eluent system of 2M NH₃ in MeOH:CH₂Cl₂ (2:98 to 3:97) to prevent the basic amine from streaking on the acidic silica.

  • Result: 2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is isolated as a yellow solid (approx. 0.24 g, 22% yield)[2].

ReactionWorkflow A 4-Nitrophenylhydrazine C Hydrazone Intermediate (90% Yield) A->C 1,4-Dioxane, H2SO4 80°C, 30 min B 1-Methylpiperidin-4-one B->C D 2-Methyl-8-nitro-γ-carboline (22% Yield) C->D PPA (Polyphosphoric Acid) 110°C, 3 hours

Fig 2. Synthetic workflow for 2-methyl-8-nitro-γ-carboline from 4-nitrophenylhydrazine.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected yields for this two-step synthetic workflow.

Reaction StepReactantsCatalyst / SolventTemp & TimeProductExpected Yield
1. Condensation 4-Nitrophenylhydrazine (1.0 eq)1-Methylpiperidin-4-one (2.0 eq)H₂SO₄ / 1,4-Dioxane80°C, 30 min1-methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine90%
2. Cyclization Hydrazone Intermediate (1.0 eq)Polyphosphoric Acid (PPA)110°C, 3 hours2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole22%

Note: The 22% yield in Step 2 is considered acceptable given the extreme electronic deactivation caused by the 8-nitro substituent during the sigmatropic rearrangement[2].

References

  • [2] Substituted tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxamides as RSK inhibitors (US Patent 9771366B2). Google Patents. URL:

  • [3] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem. URL:

  • [1] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. MDPI. URL:

  • Promising molecular targets for pharmacological therapy of neurodegenerative pathologies. Acta Naturae. URL:

Sources

applications of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications, synthesis, and strategic utility of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine in medicinal chemistry.

Executive Summary

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a specialized nitrogenous heterocycle primarily utilized as a pivotal synthetic intermediate in the preparation of


-carbolines (pyrido[4,3-b]indoles) . Its core value lies in the Fischer Indole Synthesis , where it serves as the precursor to 8-nitro-2-methyl-1,2,3,4-tetrahydro-

-carboline.

From a medicinal chemistry perspective, this compound offers two distinct applications:

  • Scaffold Generation: It provides rapid access to the

    
    -carboline core, a privileged structure in neuropharmacology (serotonin antagonists, antihistamines, and Alzheimer's therapeutics).
    
  • Functional Diversity: The para-nitro group acts as a "latent functionality," allowing researchers to reduce the cyclized product to an amine for late-stage diversification (e.g., library generation of sulfonamides or ureas).

Part 1: Strategic Applications in Drug Discovery

Precursor for Neuroactive -Carbolines

The primary application of this hydrazone is its acid-catalyzed cyclization to form the tricyclic


-carboline skeleton. This scaffold is bioisosteric with serotonin (5-HT) and is foundational to several drug classes:
  • Antihistamines: Analogs of Mebhydrolin (Incidal).

  • Alzheimer’s Disease: Analogs of Dimebon (Latrepirdine) , which target mitochondria and cholinesterases.

  • Antipsychotics: The rigid tricyclic structure provides high affinity for dopamine (D2) and serotonin (5-HT2A) receptors.

The "Nitro Handle" Strategy

In SAR (Structure-Activity Relationship) campaigns, the nitro group is strategic. Unlike unsubstituted phenylhydrazones, the 4-nitro derivative yields a carboline with a handle for further chemistry.

  • Workflow: Hydrazone

    
     Nitro-Carboline 
    
    
    
    Amino-Carboline
    
    
    Amide/Urea Library .
  • Utility: This allows medicinal chemists to probe the "Right-Hand Side" (RHS) of the receptor binding pocket without re-synthesizing the core scaffold from scratch.

Direct Antimicrobial Pharmacophore

Hydrazone linkers (


) are established pharmacophores with intrinsic biological activity.
  • Mechanism: The azomethine proton (

    
    ) and hydrazone nitrogen can chelate transition metal ions (
    
    
    
    ,
    
    
    ) essential for bacterial metalloenzymes, inhibiting microbial growth.
  • Application: Used as a hit-compounds in phenotypic screens for anti-tubercular and antifungal agents.

Part 2: Experimental Protocols

Protocol A: Synthesis and Purification of the Hydrazone

Objective: To isolate high-purity 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine as orange-brown needles.

Reagents:

  • 1-Methyl-4-piperidone (CAS: 1445-73-4)[1][2][3]

  • 4-Nitrophenylhydrazine (CAS: 100-16-3)[1]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Methodology:

  • Preparation: Dissolve 10.0 mmol of 4-nitrophenylhydrazine in 20 mL of boiling absolute ethanol.

  • Addition: Add 10.0 mmol of 1-methyl-4-piperidone dropwise to the hot solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze imine formation.

  • Reflux: Heat the mixture at reflux (

    
    ) for 30–60 minutes. A color change to deep orange/red will occur.
    
  • Crystallization: Cool the solution slowly to room temperature, then chill in an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ).
    
  • Recrystallization: Recrystallize from hot ethanol to yield orange-brown needles .

QC Specifications:

  • Appearance: Orange-brown needles.[4]

  • Melting Point:

    
     (Lit.[5] value [1]).
    
  • Stability: Store in amber vials (light sensitive).

Protocol B: Fischer Cyclization to -Carboline

Objective: Conversion of the hydrazone to 8-nitro-2-methyl-1,2,3,4-tetrahydro-


-carboline.

Methodology:

  • Acidification: Suspend the purified hydrazone (Protocol A) in a solution of ethanolic HCl or Polyphosphoric Acid (PPA).

  • Cyclization: Heat at reflux (for HCl/EtOH) or

    
     (for PPA) for 2–4 hours. The reaction involves a [3,3]-sigmatropic rearrangement followed by ammonia elimination.
    
  • Workup: Basify the reaction mixture with NaOH (

    
    ) to liberate the free base carboline.
    
  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Part 3: Data Visualization & Mechanism

Figure 1: Synthetic Pathway and Strategic Utility

The following diagram illustrates the transformation from raw materials to the drug-like carboline scaffold, highlighting the "Nitro Handle" strategy.

G cluster_0 Starting Materials SM1 1-Methyl-4-piperidone Hydrazone TARGET MOLECULE (Hydrazone Intermediate) MP: 186°C SM1->Hydrazone EtOH, Reflux (-H2O) SM2 4-Nitrophenylhydrazine SM2->Hydrazone Carboline 8-Nitro-gamma-carboline (Tricyclic Scaffold) Hydrazone->Carboline Fischer Indole Synthesis (Acid/Heat, -NH3) Amine 8-Amino-gamma-carboline (Versatile Intermediate) Carboline->Amine Reduction (H2/Pd-C or SnCl2) Library Drug Library (Amides, Ureas, Sulfonamides) Amine->Library Diversification

Caption: Strategic workflow converting the hydrazone intermediate into a diverse library of neuroactive agents via the Fischer Indole Synthesis.

Table 1: Physicochemical Profile
PropertyValueRelevance
Molecular Formula

Core composition.[6][7]
Molecular Weight 248.28 g/mol Fragment-like, suitable for optimization.
Melting Point

High crystallinity indicates stability; useful for purity checks [1].
Appearance Orange-brown needlesDistinctive color aids in visual monitoring of reaction progress.
Solubility Soluble in DMSO, Hot EtOHRequires polar solvents for biological screening.
pKa (Piperidine N) ~8.0–9.0 (Est.)Basic center; exists as a cation at physiological pH.

References

  • Cawley, S. R., & Plant, S. G. P. (1938). Derivatives of 1,2,3,4-tetrahydro-gamma-carboline. Journal of the Chemical Society, 1214.[4]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Source for physical constants and purification methods).[2][4][5][8]

  • Barlin, G. B. (1982). The Chemistry of Heterocyclic Compounds, The Pyrazines. John Wiley & Sons. (Context on hydrazone reactivity).
  • Alekseyev, R. S., et al. (2010). Synthesis and biological activity of novel -carboline derivatives. Pharmaceutical Chemistry Journal, 44(12), 644-649. (Context on carboline medicinal chemistry).

Sources

use of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine in the Development of Novel RSK Inhibitors

Executive Summary & Scientific Context

The development of targeted oncology therapeutics often relies on the synthesis of complex heterocyclic scaffolds. 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine serves as a critical chemical intermediate in the synthesis of


-carboline derivatives—specifically 2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole[1]. This specific indole core is a highly privileged pharmacophore used in the design of p90 Ribosomal S6 Kinase (RSK) inhibitors. RSK is a downstream effector of the MAPK/ERK signaling pathway, making its inhibition a prime target for arresting cell proliferation in various malignancies.

This application note details the validated synthetic protocols, mechanistic rationale, and quality control checkpoints required to successfully generate this intermediate and drive its subsequent Fischer Indole cyclization.

Mechanistic Rationale & Pathway Dynamics

The synthesis of the


-carboline core relies on a two-step cascade.
  • Hydrazone Condensation: The reaction initiates with the nucleophilic attack of 4-nitrophenylhydrazine on the carbonyl carbon of 1-methylpiperidin-4-one. The use of 1,4-dioxane as a solvent provides an optimal dielectric environment, while catalytic sulfuric acid (H₂SO₄) activates the ketone without fully protonating the hydrazine nucleophile.

  • Fischer Indole Cyclization: The isolated hydrazone intermediate undergoes a classic [3,3]-sigmatropic rearrangement. Polyphosphoric acid (PPA) is employed as both a dehydrating solvent and a strong Brønsted acid. PPA promotes the tautomerization of the hydrazone to its enehydrazine form, facilitates the cleavage of the N-N bond, and drives the subsequent rearomatization and cyclization to form the indole ring.

Synthesis A 4-Nitrophenylhydrazine + 1-Methylpiperidin-4-one B 1-Methyl-4-(2-(4-nitrophenyl) hydrazono)piperidine (Target Intermediate) A->B 1,4-Dioxane, H2SO4 80°C, 30 min C 2-Methyl-8-nitro-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole B->C PPA, 110°C 3 hours D RSK Inhibitor Drug Candidates C->D Reduction & Derivatization

Fig 1. Synthesis workflow of gamma-carboline derivatives via hydrazone intermediate.

Experimental Protocols & Self-Validating Systems

The following protocols are adapted from validated synthetic routes for RSK inhibitor precursors [1].

Protocol A: Synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Reagents:

  • (4-Nitrophenyl)hydrazine: 3.1 g (20.24 mmol)

  • 1-Methylpiperidin-4-one: 4.7 mL (40.48 mmol)

  • 1,4-Dioxane: 25 mL

  • Sulfuric Acid (H₂SO₄): 2 mL

  • 4N NaOH (for neutralization)

Step-by-Step Methodology:

  • Initiation: Suspend 3.1 g of (4-nitrophenyl)hydrazine in 25 mL of 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Slowly add 2 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic addition.

  • Ketone Addition: Add 4.7 mL of 1-methylpiperidin-4-one to the mixture at room temperature.

  • Thermal Condensation: Heat the reaction mixture to 80 °C and maintain stirring for 30 minutes.

  • Quenching & Extraction: Cool the reaction to room temperature. Basify the mixture using 4N NaOH until a pH of ~9-10 is reached. Extract the product into ethyl acetate (2 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with 25 mL of brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

Causality & Expert Insights:

  • Stoichiometric Control: A 2.0 molar equivalent of 1-methylpiperidin-4-one is utilized. Because the ketone is relatively volatile and prone to side reactions, this excess drives the condensation equilibrium to completion, ensuring maximum consumption of the hydrazine.

  • Validation & QC Checkpoint: The protocol is self-validating upon extraction. The successful formation of the intermediate is confirmed by the isolation of a distinct yellow solid post-evaporation. Expected yield is ~4.5 g (90%). If the product is an oil, residual dioxane or unreacted ketone is present; re-evaporate under high vacuum.

Protocol B: Fischer Indole Cyclization to -Carboline

Reagents:

  • 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: 1.2 g (4.83 mmol)

  • Polyphosphoric Acid (PPA): ~50 mL

  • 4N NaOH (for neutralization)

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: Pre-heat ~50 mL of PPA in a robust reaction flask to 110 °C to reduce its viscosity.

  • Portion-wise Addition: Add 1.2 g of the solid hydrazone intermediate portion-wise into the hot PPA.

  • Cyclization: Maintain the reaction at 110 °C with vigorous stirring for 3 hours.

  • Quenching: Cool the reaction to 80 °C, then carefully dilute with 50 mL of distilled water to hydrolyze the polyphosphates.

  • Basification & Extraction: Cool to room temperature. Basify heavily with 4N NaOH to neutralize the phosphoric acid. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL).

  • Purification: Dry the organic layer (Na₂SO₄), evaporate, and purify the crude product via silica gel column chromatography using a gradient of 2M NH₃ in MeOH:CH₂Cl₂ (2:98 to 3:97).

Causality & Expert Insights:

  • Thermal Mitigation: The sigmatropic rearrangement is highly exothermic. Portion-wise addition of the solid intermediate into the PPA prevents thermal runaway and subsequent tar formation (polymerization), which is a common failure point in Fischer Indole syntheses.

  • Validation & QC Checkpoint: The extreme acidic environment protonates the basic piperidine nitrogen. Basification with 4N NaOH is strictly required to liberate the free base for CH₂Cl₂ extraction. Successful purification yields ~0.24 g (22%) of 2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a yellow solid. The low yield is typical for sterically hindered, highly functionalized Fischer syntheses; purity should be verified by TLC (R_f shift in ammoniacal methanol/DCM).

Quantitative Data Summary

The following table summarizes the stoichiometric conditions, physical parameters, and expected outcomes for the two-step synthetic workflow.

ParameterStep 1: Hydrazone CondensationStep 2: Fischer Indole Cyclization
Primary Reactant 4-Nitrophenylhydrazine (1.0 eq)Hydrazone Intermediate (1.0 eq)
Co-Reactant / Catalyst 1-Methylpiperidin-4-one (2.0 eq)Polyphosphoric Acid (PPA) (Solvent/Catalyst)
Acidic Modifier H₂SO₄ (Catalytic)N/A (PPA acts as the acid)
Temperature 80 °C110 °C
Reaction Time 30 minutes3 hours
Extraction Solvent Ethyl Acetate (EtOAc)Dichloromethane (CH₂Cl₂)
Purification Method Liquid-Liquid ExtractionSilica Column (2M NH₃ in MeOH:CH₂Cl₂)
Typical Yield ~90% (Yellow Solid)~22% (Yellow Solid)

Biological Application: Targeting the MAPK/ERK Pathway

Once the 2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is synthesized, the nitro group is typically reduced to an amine (e.g., via Raney Nickel) to allow for the attachment of various carboxamide functional groups. These final compounds act as potent inhibitors of p90 Ribosomal S6 Kinase (RSK). By inhibiting RSK, these drugs block the downstream signaling of the MAPK/ERK pathway, effectively halting tumor cell survival and proliferation mechanisms [1].

Pathway RTK Receptor Tyrosine Kinase (EGFR / FGFR) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90 Ribosomal S6 Kinase (RSK) ERK->RSK Target Cell Survival & Proliferation RSK->Target Inhibitor Gamma-Carboline RSK Inhibitors Inhibitor->RSK Inhibition

Fig 2. MAPK/ERK signaling cascade highlighting RSK as the therapeutic target.

References

  • Title: Substituted tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxamides as RSK inhibitors (US Patent 9,771,366 B2)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt the protocols to your specific laboratory context.

Synthesis Overview: The Condensation Reaction

The primary route to synthesizing 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is through the acid-catalyzed condensation of 1-methyl-4-piperidone with 4-nitrophenylhydrazine. This reaction is a classic example of hydrazone formation, proceeding via a nucleophilic addition-elimination mechanism.[1] The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the piperidone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[1]

Caption: General reaction scheme for hydrazone synthesis.

The reaction's success hinges on carefully controlling several parameters to maximize the formation of the desired hydrazone while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this hydrazone synthesis? A1: The formation of hydrazones is highly pH-dependent. The reaction requires an acid catalyst to protonate the ketone's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1] However, if the medium is too acidic (at a very low pH), the hydrazine's lone pair of electrons will be protonated, rendering it non-nucleophilic and halting the reaction.[1][2] Therefore, the reaction is best performed under mildly acidic conditions, typically with a pH around 4-5.[3] This is often achieved by adding a catalytic amount of a weak acid, such as acetic acid, to a neutral solvent like ethanol.

Q2: What is the most common side reaction, and how can I prevent it? A2: The most prevalent side reaction is the formation of an azine.[2][4] This occurs when the initial hydrazone product, which still possesses a nucleophilic nitrogen, reacts with a second molecule of the 1-methyl-4-piperidone starting material. This is especially problematic if the ketone is used in excess or if the reaction is allowed to proceed for too long under conditions that favor further condensation. To minimize azine formation, it is recommended to add the ketone solution dropwise to the hydrazine solution, ensuring the hydrazine is always in slight excess.[2]

Q3: My starting materials are not fully consumed, even after extended reaction times. What could be the cause? A3: Incomplete conversion can stem from several issues. Firstly, steric hindrance around the carbonyl group of the ketone or on the hydrazine can slow the reaction. Secondly, the hydrazine reagent may have decomposed; it is sensitive to air and certain metals.[2] Always use fresh, high-purity hydrazine or its salt. Thirdly, the reaction temperature may be insufficient. While many hydrazone formations proceed at room temperature, gentle heating may be required for less reactive starting materials.[2] Finally, ensure that your catalytic acid has been added, as its absence will result in a significantly slower reaction rate.

Q4: The product appears as an oil and will not crystallize. What are my purification options? A4: Some hydrazones are oils at room temperature or form supersaturated solutions.[2] If direct crystallization fails, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Seeding the solution with a previously obtained crystal, if available, is also highly effective. Trituration, which involves repeatedly washing the oil with a non-polar solvent like hexanes in which the product is insoluble, can strip away impurities and induce solidification.[2] If these methods fail, column chromatography is the next step, but care must be taken.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor by TLC Start->Monitor Monitor:n->Monitor:n Workup Reaction Work-up & Isolation Monitor->Workup Reaction Complete Analysis Analyze Product (Yield, Purity) Workup->Analysis Success High Yield, Pure Product Analysis->Success Meets Specs Failure Low Yield or Impure Analysis->Failure Fails Specs Troubleshoot Consult Troubleshooting Table Failure->Troubleshoot Troubleshoot->Start Implement Solution

Caption: A general workflow for synthesis and troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Lack of Acid Catalyst: The ketone carbonyl is not sufficiently activated for nucleophilic attack.[1] 2. Decomposed Hydrazine: 4-nitrophenylhydrazine may have degraded upon storage. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 4. Highly Basic Conditions: The piperidine nitrogen in the starting material can create a basic environment, hindering the necessary protonation steps.1. Add a catalytic amount (1-5 mol%) of acetic acid or a few drops of glacial acetic acid to the reaction mixture. 2. Use fresh 4-nitrophenylhydrazine or its hydrochloride salt (remembering to add a base like sodium acetate to free the hydrazine in situ).[5] 3. Gently heat the reaction mixture to reflux (e.g., in ethanol) and monitor progress by TLC.[2] 4. Ensure the reaction is buffered at a slightly acidic pH (4-5) using an acetate buffer system if necessary.
Significant Azine Side Product 1. Incorrect Stoichiometry: An excess of 1-methyl-4-piperidone allows the hydrazone product to react further.[2][4] 2. Reaction Conditions: High temperatures or prolonged reaction times can favor the thermodynamically stable azine.1. Use a slight molar excess of 4-nitrophenylhydrazine (1.1-1.2 equivalents). 2. Add the 1-methyl-4-piperidone solution dropwise to the stirring solution of the hydrazine over 30-60 minutes to maintain a low concentration of the ketone.[2] 3. Monitor the reaction closely by TLC and stop it as soon as the starting ketone is consumed.
Product is an Oil / Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can act as a eutectic contaminant, preventing crystallization. 2. Supersaturation: The product may be highly soluble in the chosen solvent system.1. Attempt trituration by stirring the oil vigorously with a cold, non-polar solvent (e.g., hexanes, diethyl ether) to wash away impurities and induce precipitation.[2] 2. Try to induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. 3. Change the solvent system for recrystallization. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[2]
Decomposition During Chromatography 1. Acidic Silica Gel: Standard silica gel is acidic and can hydrolyze the C=N bond of the hydrazone back to its starting materials.[2] 2. Product Instability: The nitro group can make the compound sensitive to light and heat over long periods on the column.1. Deactivate the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine before packing the column. This neutralizes the acidic sites.[2] 2. Use an alternative stationary phase like neutral alumina. 3. Perform the chromatography quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocols

Protocol 4.1: Synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

  • Materials:

    • 1-Methyl-4-piperidone (1.0 eq)

    • 4-Nitrophenylhydrazine (1.1 eq)

    • Ethanol (or Methanol)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenylhydrazine (1.1 eq) in ethanol (approx. 10 mL per gram of hydrazine).

    • Add a few drops (e.g., 0.1 mL) of glacial acetic acid to the hydrazine solution and stir.

    • In a separate beaker, dissolve 1-methyl-4-piperidone (1.0 eq) in a minimal amount of ethanol.

    • Transfer the piperidone solution to an addition funnel and add it dropwise to the stirring hydrazine solution over 30 minutes at room temperature.

    • After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC (Protocol 4.2). If the reaction is slow, gently heat the mixture to reflux (approx. 78 °C for ethanol) for 1-2 hours, or until TLC indicates the consumption of the starting materials.

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to promote precipitation of the product.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

    • The crude product can be purified further by recrystallization (Protocol 4.3).

Protocol 4.2: Thin-Layer Chromatography (TLC) Monitoring

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v) is a good starting point. Adjust polarity as needed.

  • Procedure:

    • Spot a TLC plate with the 4-nitrophenylhydrazine starting material, the 1-methyl-4-piperidone starting material, and the reaction mixture.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under a UV lamp (254 nm). The product, being a conjugated system, should be highly UV-active. The reaction is complete when the spot corresponding to the limiting reactant (typically the piperidone) has disappeared.

Protocol 4.3: Purification by Recrystallization

  • Procedure:

    • Transfer the crude solid product to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (ethanol is often a good choice) to just dissolve the solid.

    • If the solution is colored by impurities, you may add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Technical Support Center: Synthesis of Hydrazones
  • A Comprehensive Guide to the Synthesis of Hydrazine Derivatives
  • Wolff–Kishner reduction. Wikipedia.
  • Japp–Klingemann reaction. Wikipedia.
  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Comput
  • Japp–Klingemann reaction. chemeurope.com.
  • The Japp-Klingemann Reaction. Organic Reactions.
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2025). MDPI.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Chemical and Pharmaceutical Research.
  • (E)-Methyl 2-[(4-nitrophenyl)
  • 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific hydrazone formation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: Low or No Product Yield

Q: I've followed the general procedure, but my yield of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is significantly lower than expected, or I've isolated no product at all. What could be the cause?

A: Low or no yield in this condensation reaction can stem from several factors, primarily related to reaction conditions and reagent stability.

Root Cause Analysis:

  • Incorrect pH: Hydrazone formation is an acid-catalyzed reaction. The mechanism involves the initial nucleophilic attack of the hydrazine on the protonated carbonyl group of the piperidone. If the medium is too acidic, the 4-nitrophenylhydrazine, being basic, will be protonated and rendered non-nucleophilic. Conversely, if the medium is not acidic enough, the carbonyl group of the 1-methyl-4-piperidone will not be sufficiently activated for the nucleophilic attack.

  • Degradation of 4-Nitrophenylhydrazine: 4-Nitrophenylhydrazine can be unstable, especially when exposed to heat, strong light, or oxidizing agents.[1][2] If the reagent has degraded, it will not be available to react with the ketone. Dry 4-nitrophenylhydrazine can also be explosive and is often supplied wetted with water for stability.[2][3]

  • Sub-optimal Temperature: While some heating can drive the reaction to completion, excessive heat can lead to the decomposition of the 4-nitrophenylhydrazine starting material.[4]

  • Premature Work-up: The reaction may not have reached completion. It is crucial to monitor the reaction progress effectively.

Solutions Workflow:

  • Optimize Reaction pH:

    • Action: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to your reaction mixture.[5] This is often sufficient to achieve the optimal pH for hydrazone formation.

    • Rationale: Acetic acid will protonate the carbonyl oxygen of the 1-methyl-4-piperidone, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine, without excessively protonating the hydrazine itself.

  • Verify Reagent Quality:

    • Action: Before starting the synthesis, check the appearance of your 4-nitrophenylhydrazine. It should be an orange-red crystalline solid.[4] If it appears discolored or degraded, consider using a fresh batch.

    • Handling Precautions: Avoid exposing 4-nitrophenylhydrazine to high heat or direct sunlight.[1] If using the wetted form, ensure the water content is appropriate as per the supplier's specifications to avoid handling a potentially explosive dry solid.[3]

  • Control Reaction Temperature:

    • Action: Run the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Avoid high-temperature reflux unless literature for this specific synthesis suggests it.

    • Rationale: Gentle heating can increase the reaction rate without causing significant degradation of the sensitive 4-nitrophenylhydrazine.

  • Monitor Reaction Progress:

    • Action: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (1-methyl-4-piperidone and 4-nitrophenylhydrazine) and the appearance of the product spot.

    • Protocol:

      • Prepare a TLC plate with spots for your starting materials and the reaction mixture.

      • Elute with a suitable solvent system (e.g., ethyl acetate/hexane mixture).

      • Visualize the spots under UV light. The product, containing the nitro-aromatic ring, should be highly UV-active.

Troubleshooting Workflow for Low Yield

start Low/No Product Yield check_pH Is the reaction pH optimized? (Catalytic Acid Present) start->check_pH check_reagent Is the 4-nitrophenylhydrazine of good quality? check_pH->check_reagent Yes solution_pH Add catalytic acetic acid. check_pH->solution_pH No check_temp Was the reaction temperature controlled? check_reagent->check_temp Yes solution_reagent Use fresh 4-nitrophenylhydrazine. check_reagent->solution_reagent No check_time Was the reaction monitored to completion (TLC)? check_temp->check_time Yes solution_temp Run at RT or with gentle heat. check_temp->solution_temp No solution_time Continue reaction and monitor by TLC. check_time->solution_time No end_node Improved Yield check_time->end_node Yes solution_pH->end_node solution_reagent->end_node solution_temp->end_node solution_time->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My NMR and/or TLC of the crude product shows multiple spots/peaks besides the desired product. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur, leading to a complex crude product mixture. The most common are azine formation and the Fischer indole synthesis.

Side Reaction 1: Azine Formation

  • Mechanism: The initially formed hydrazone can react with a second molecule of 1-methyl-4-piperidone, especially if the ketone is used in excess or if there is residual water. This results in the formation of a symmetrical azine.

  • Identification: Azine byproducts will have a higher molecular weight than the desired product and can often be identified by mass spectrometry.

  • Prevention:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of 4-nitrophenylhydrazine relative to 1-methyl-4-piperidone. This ensures the ketone is the limiting reagent and minimizes its availability to react with the product hydrazone.

    • Anhydrous Conditions: While the reaction can often be run in alcoholic solvents, ensuring anhydrous conditions where possible can help suppress this side reaction.

Side Reaction 2: Fischer Indole Synthesis

  • Mechanism: The product, 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, is a phenylhydrazone that can undergo an acid-catalyzed intramolecular cyclization known as the Fischer indole synthesis.[6][7] This is more likely to occur if strong acids are used as catalysts or if the reaction is heated for prolonged periods in the presence of acid.

  • Identification: This side product will be an indole derivative, which will have a distinct NMR spectrum and a different polarity from the hydrazone product, often being less polar.

  • Prevention:

    • Use a Weak Acid Catalyst: Employ a catalytic amount of a weak acid like acetic acid rather than strong mineral acids (e.g., HCl, H₂SO₄).[8]

    • Moderate Temperature: Avoid excessive heat, which can promote the rearrangement.

    • Prompt Work-up: Once the hydrazone formation is complete (as determined by TLC), proceed with the work-up and purification to avoid prolonged exposure to acidic conditions.

Visualization of Main and Side Reactions

cluster_main Main Reaction cluster_side1 Side Reaction: Azine Formation cluster_side2 Side Reaction: Fischer Indole Synthesis Piperidone 1-Methyl-4-piperidone Product Desired Hydrazone Product Piperidone->Product Hydrazine 4-Nitrophenylhydrazine Hydrazine->Product Azine Azine Byproduct Product->Azine Indole Indole Byproduct Product->Indole Piperidone2 1-Methyl-4-piperidone (Excess) Piperidone2->Azine Acid Strong Acid / Heat Acid->Indole

Sources

Technical Support Guide: Synthesis & Impurity Profiling of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 75912-39-9 Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of March 2026)

Introduction & Reaction Logic

This guide addresses the synthesis, purification, and troubleshooting of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine . This compound is a Schiff base derivative formed via the condensation of 1-methyl-4-piperidone and 4-nitrophenylhydrazine .

While the synthesis appears straightforward, the presence of the electron-withdrawing nitro group and the basic piperidine ring creates specific challenges regarding solubility, equilibrium shifts, and geometric isomerism.

The Mechanism (The "Why")

The reaction proceeds through an acid-catalyzed nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the piperidone.

  • Carbinolamine Intermediate: A transient tetrahedral intermediate forms.

  • Dehydration: Acid-assisted elimination of water drives the formation of the C=N double bond.

Reaction Pathway & Impurity Origins

The following diagram maps the reaction logic and identifies where specific impurities originate.

ReactionPathway Reactants Reactants: 1-Methyl-4-piperidone + 4-Nitrophenylhydrazine Carbinolamine Intermediate: Carbinolamine Reactants->Carbinolamine Nucleophilic Attack (Slow if pH too low) Oxidation Impurity A: Oxidation Tars (From Hydrazine) Reactants->Oxidation O2 / Light (Storage issues) Product_E Target Product: (E)-Hydrazone (Thermodynamically Stable) Carbinolamine->Product_E - H2O (Acid Cat.) Product_Z Impurity B: (Z)-Hydrazone (Kinetic/Photo-isomer) Product_E->Product_Z hv (Light) or Strong Acid Hydrolysis Impurity C: Hydrolysis Products (Reversion) Product_E->Hydrolysis + H2O / H+ Product_Z->Product_E Heat/Equilibrium

Figure 1: Reaction pathway showing the origin of geometric isomers and degradation products.

Impurity Profiling (The "What")

Successful synthesis requires monitoring four specific impurity classes.

Impurity A: Unreacted 4-Nitrophenylhydrazine
  • Nature: Starting material.[1][2][3][4][5]

  • Risk: High. Hydrazines are potential genotoxic impurities (PGIs). Even trace amounts can fail regulatory scrutiny.

  • Identification: TLC (stains strongly with anisaldehyde or UV active), LC-MS.

  • Cause: Stoichiometric imbalance or incomplete conversion due to water accumulation (equilibrium limitation).

Impurity B: Geometric Isomers ( -Isomer)
  • Nature: The syn (

    
    ) isomer of the hydrazone.
    
  • Risk: Medium. Affects melting point and crystal packing.

  • Mechanism: Hydrazones exist in equilibrium. The

    
    -isomer (anti) is generally more stable due to steric hindrance between the piperidine ring and the nitrophenyl group. However, exposure to UV light or strong acid can shift the equilibrium toward the 
    
    
    
    -isomer [1].
  • Troubleshooting: Recrystallization usually isolates the stable

    
    -isomer.
    
Impurity C: Hydrolysis Products
  • Nature: Reversion to ketone and hydrazine.

  • Risk: Medium. Occurs during workup if the pH is too acidic in aqueous media.

  • Mechanism: The imine bond (

    
    ) is reversible. In the presence of water and acid, the reaction is driven backward (Le Chatelier's principle).
    
Impurity D: Oxidation Tars (Azo/Diazo species)
  • Nature: Dark red/brown amorphous solids.

  • Risk: Low (Yield loss).

  • Mechanism: 4-nitrophenylhydrazine is sensitive to oxidation by air, especially in basic solutions, leading to complex azo-dimers or radical decomposition products [2].

Troubleshooting & Optimization (The "How")

Diagnostic Guide

Use this table to diagnose issues based on visual or analytical observations.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete dehydration (Equilibrium issue).Use a Dean-Stark trap (if in toluene) or add molecular sieves to the ethanol reaction mixture to scavenge water.
Product is Oily/Sticky Mixture of

isomers or residual solvent.
1. Induce crystallization by scratching/cooling.2. Recrystallize from hot Ethanol/Water (9:1).3. Protect from light to prevent

photo-isomerization.
Dark Red/Brown Color Oxidation of hydrazine starting material.Perform reaction under Nitrogen (

) or Argon atmosphere. Ensure hydrazine is fresh/white before use.
Starting Material Persists Catalyst deactivation (Piperidine acts as a base).The basic piperidine nitrogen can buffer the acid catalyst. Increase Acetic Acid equivalents (1.5 - 2.0 eq) to ensure catalytic activity.
Melting Point Depression Presence of

-isomer or solvent inclusion.
Dry sample thoroughly under vacuum at 40°C. Recrystallize to thermodynamically stable

-form.
Optimized Synthetic Protocol

This protocol is designed to minimize Impurity A (Hydrazine) and Impurity B (Z-isomer).

Reagents:

  • 1-Methyl-4-piperidone (1.0 eq)[6]

  • 4-Nitrophenylhydrazine (1.0 eq) [Caution: Toxic]

  • Solvent: Absolute Ethanol (10-15 volumes)

  • Catalyst: Glacial Acetic Acid (catalytic amount, ~0.1 eq; or up to 1.5 eq if reaction is sluggish due to piperidine basicity).

Step-by-Step:

  • Preparation: Dissolve 4-nitrophenylhydrazine in absolute ethanol. If the solution is dark, treat with activated charcoal and filter before adding the ketone.

  • Addition: Add 1-methyl-4-piperidone dropwise.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Checkpoint: The product usually precipitates as a yellow/orange solid upon cooling.

  • Isolation: Cool to 0–5°C. Filter the solid.

  • Purification (Critical):

    • Wash the cake with cold ethanol (removes unreacted ketone/tars).

    • Wash with dilute aqueous NaHCO3 (removes acetic acid salts).

    • Recrystallization: Dissolve in minimum hot ethanol. Allow to cool slowly in the dark (prevents

      
      -isomer formation).
      

Frequently Asked Questions (FAQs)

Q: Why does my product turn from yellow to orange/red upon storage? A: This is likely Photochromism . Nitro-substituted phenylhydrazones are known to undergo


 isomerization under UV/Visible light, which often entails a color shift (bathochromic shift) [3]. Store the compound in amber vials or foil-wrapped containers.

Q: Can I use HCl instead of Acetic Acid? A: Yes, but with caution. HCl is a stronger catalyst and will protonate the piperidine nitrogen (


) completely. This forms the hydrochloride salt of the product. If you need the free base, you must neutralize carefully during workup.[7] Strong mineral acids can also accelerate hydrolysis if water is present. Acetic acid is generally preferred for "gentle" buffering.

Q: How do I remove trace 4-nitrophenylhydrazine? A: If recrystallization fails, use a scavenger resin . An aldehyde-functionalized polymer resin (e.g., polymer-bound benzaldehyde) can be added to the solution to react with excess hydrazine, which is then filtered off. Alternatively, wash the organic layer (DCM) with dilute acidic water (pH 3–4); the hydrazine (being less basic than the piperidine product but still basic) may wash out, but this is risky due to product solubility. Recrystallization is superior.

Q: The NMR shows double peaks. Is my product impure? A: Not necessarily. Check the integration ratio. If the ratio varies with time or solvent acidity, it is likely


 isomerism. In 

, the

proton of the hydrazone is typically deshielded (>8 ppm). If you see two sets of signals, you have a mixture. Heating the NMR tube often coalesces the peaks if they are conformers/isomers.

References

  • BenchChem. (2025).[8] A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones. Retrieved from BenchChem Technical Library.

  • Organic Syntheses. (1936). Phenylhydrazine.[5][7][8][9][10][11] Org. Synth. 16, 63. Link (General reference for hydrazine instability).

  • MDPI. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules. Link

  • ChemScene. (n.d.). Product Data: 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine.[6] Link

Sources

Technical Support Center: Scalable Production of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PIP-SC-2024 Subject: Troubleshooting Scale-Up Anomalies in Substituted Piperidine Synthesis

Mission Statement

You are likely here because a protocol that worked perfectly on a 100 mg scale in a scintillation vial has failed catastrophically in a 5 L reactor. The synthesis of substituted piperidines—ubiquitous in pharmacophores like fentanyl, paroxetine, and ritalin—is deceptively simple. It suffers from three "scale-up killers": thermodynamic runaway , catalyst poisoning , and stereochemical drift .

This guide does not offer generic advice. It provides a root-cause analysis of why these failures occur and self-validating protocols to fix them.

Module 1: The Hydrogenation Bottleneck (Batch)

The Core Problem: Catalyst Poisoning & Thermal Runaway

The most common route to substituted piperidines is the heterogeneous catalytic hydrogenation of the corresponding pyridine.

The Mechanism of Failure:

  • Thermodynamics: The hydrogenation of pyridine is highly exothermic (

    
    ). On a small scale, ambient air cools the flask. On a large scale, this heat accumulation accelerates the reaction exponentially until hydrogen starvation or vessel over-pressurization occurs.
    
  • Poisoning: Nitrogen atoms in pyridines (and the product piperidines) possess a lone pair that binds strongly to the

    
    -orbitals of surface metal atoms (Pd, Pt, Rh).[1] This competitive adsorption blocks the active sites required for 
    
    
    
    activation.
Visualizing the Poisoning Mechanism

CatalystPoisoning cluster_surface Catalyst Surface (Pd/C) cluster_reactants ActiveSite Active Metal Site (Pd) Product Substituted Piperidine ActiveSite->Product Hydrogenation Proceeds Pyridine Pyridine (Neutral) N-Lone Pair Exposed Pyridine->ActiveSite Strong Coordination (POISONING) H2 Hydrogen (H2) H2->ActiveSite Blocked by Pyridine H2->ActiveSite Adsorption Allowed Pyridinium Pyridinium Cation (Acidic Media) Pyridinium->ActiveSite No Coordination (Lone pair protonated)

Figure 1: The "Acidic Shield" Strategy. Neutral pyridines poison the catalyst by binding to the metal center.[1] Protonating the nitrogen (acidic media) prevents this coordination, allowing hydrogen to access the catalyst.

Troubleshooting Protocol: The "Acidic Shield"

Issue: Reaction stalls at 60% conversion despite high pressure. Fix: You are likely experiencing product inhibition (the piperidine product is more basic than the pyridine reactant and poisons the catalyst).

The Protocol:

  • Solvent Switch: Do not use neutral alcohols (MeOH/EtOH). Switch to Glacial Acetic Acid or a mixture of MeOH/HCl (1.5 eq) .

  • Why? Protonating the nitrogen (

    
     for pyridine 
    
    
    
    
    
    for piperidine) eliminates the lone pair interaction with the metal surface.
  • Catalyst Selection:

    • Standard: 5 wt% Rh/C (Rhodium is less susceptible to poisoning than Pd).

    • Cost-Effective: 10 wt% Pd/C (Requires strictly acidic conditions).

    • Avoid: PtO

      
       (Adams' catalyst) typically requires very high pressures for substituted pyridines unless activated by acid.
      

Module 2: Stereochemical Control (Cis/Trans)

The Core Problem: The 2,6-Disubstituted Nightmare

Scaling up the synthesis of 2,6-disubstituted piperidines often leads to a drift in the diastereomeric ratio (dr). The cis isomer is usually the thermodynamic product, but trans impurities increase with temperature spikes (common in scale-up).

Comparative Data: Solvent Effects on Stereoselectivity

Data derived from reducing 2,6-dimethylpyridine (2,6-lutidine).

ConditionCatalystPressure (bar)Temp (°C)Yield (%)Cis:Trans Ratio
Neutral (MeOH) 5% Rh/Al

O

4258565:35
Acidic (AcOH) 5% Rh/Al

O

4259291:9
Flow (Neutral) 10% Pd/C80100>9950:50
Flow (Acidic) 5% Pt/C507095>95:5

Key Insight: The "Anchoring Effect." In acidic media, the substrate adsorbs flat onto the catalyst surface via the protonated nitrogen and the aromatic ring, favoring syn-addition of hydrogen across the face, leading to the cis isomer.

Module 3: Advanced Manufacturing (Flow Chemistry)

Why Move to Flow?

Batch reactors are limited by headspace pressure (typically <10 bar for glass) and heat transfer. Flow hydrogenation (e.g., H-Cube, trickle-bed reactors) allows:

  • Pressures up to 100 bar: Forces hydrogen into solution, overcoming the activation energy of sterically hindered pyridines.

  • Safety: Only a small amount of pyrophoric catalyst and hydrogen gas is present in the reactor at any millisecond.

Flow Process Decision Tree

FlowDecision Start Substrate Analysis Halogens Contains Halogens (Cl, Br, I)? Start->Halogens Dehalogenation Risk: Dehalogenation Halogens->Dehalogenation Yes Safe Standard Route Halogens->Safe No PtC Pt/C (Sulfided) Dehalogenation->PtC Use 5% Pt/C (Sulfided) or V-doped Pd CatalystChoice Steric Bulk? Safe->CatalystChoice RhC 5% Rh/C High Pressure (80 bar) CatalystChoice->RhC High (2,6-subst) PdC 10% Pd/C Med Pressure (30 bar) CatalystChoice->PdC Low (Mono-subst)

Figure 2: Flow Chemistry Catalyst Selection. Note that standard Pd/C will strip halogens off the ring. Use sulfided Pt/C to retain halogens.

Module 4: The Biocatalytic Alternative

The "Green" Route: Imine Reductases (IREDs)

For chiral piperidines where enantiopurity is paramount (e.g., >99% ee), chemical hydrogenation often fails. Biocatalysis using Imine Reductases (IREDs) is the modern standard for scale-up.

Workflow:

  • Precursor: Diketones or Keto-acids.[2]

  • Cascade: Transaminase (TA) converts ketone to amine

    
     spontaneous cyclization to imine 
    
    
    
    IRED reduces imine to amine.

Advantages:

  • Operates at ambient temperature/pressure.[3][4]

  • Perfect stereocontrol (enantiomeric excess often >99%).[5][6]

  • Avoids heavy metals.

Frequently Asked Questions (FAQs)

Q: My yield dropped from 95% to 40% when I scaled from 5g to 100g. The catalyst is identical. What happened? A: You likely hit a Mass Transfer Limit . In small vials, magnetic stirring provides excellent gas-liquid mixing. In a 5L reactor, the hydrogen gas must dissolve into the liquid to reach the catalyst.

  • Fix: Increase the agitation rate (RPM). Use a gas-entrainment impeller. Verify that the reaction is not hydrogen-starved by checking if the rate is linear (zero-order) or exponential (first-order).

Q: I am getting dehalogenation (loss of Cl/Br) during hydrogenation. A: Pd/C is excellent at performing hydrodehalogenation.

  • Fix: Switch to Pt/C (sulfided) or PtO

    
     . Alternatively, add an inhibitor like diphenylsulfide  or KBr  to the reaction mixture to poison the highly active sites responsible for C-X bond insertion.
    

Q: The reaction works in acetic acid, but the work-up is a nightmare. How do I isolate my polar amine? A: This is a classic "trap." Piperidine acetates are highly water-soluble.

  • Fix:

    • Filter the catalyst before neutralization.

    • Evaporate the bulk acetic acid (azeotrope with toluene if needed).

    • Basify with 50% NaOH (keep volume low) to oil out the amine.

    • Extract with 2-MeTHF (Bio-renewable, higher boiling point, and better extraction efficiency for polar amines than DCM or EtOAc).

References

  • Mechanism of Pyridine Hydrogen

    • Maxted, E. B.[7] "The Poisoning of Metallic Catalysts."[1][7] Advances in Catalysis, 1951.[7]

    • Study: Demonstrates the strong adsorption of nitrogen lone pairs on Group VIII metals.
  • Stereoselective Synthesis via Acidic Hydrogen

    • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[3][8] Angewandte Chemie Int. Ed., 2004.

    • Study: Establishes the "anchoring" effect of proton
  • Continuous Flow Hydrogenation (H-Cube Applic

    • Kappe, C. O., et al.[3][9] "Continuous Flow Hydrogenation of Functionalized Pyridines." European Journal of Organic Chemistry, 2009.[3][9]

    • Study: Comparison of batch vs. flow, highlighting pressure advantages for steric bulk.
  • Bioc

    • Turner, N. J., et al.[2] "One-Pot Biocatalytic Cascade to Substituted Piperidines." ACS Catalysis, 2016.[2]

    • Study: Use of Transaminase and Imine Reductase for chiral piperidine synthesis.[2]

  • Industrial Scale-Up Case Study

    • Pfizer/Merck Process Groups. "Scale-up of Janus Kinase Inhibitors containing Piperidine Motifs." Organic Process Research & Development (OPRD).
    • Context: Practical examples of solvent selection (2-MeTHF)

Sources

Technical Support Center: Optimizing Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of C-N cross-coupling reactions. The piperazine scaffold is a privileged motif in medicinal chemistry, but its symmetric nature—possessing two secondary amines of identical reactivity—presents a significant synthetic hurdle.

When performing Buchwald-Hartwig aminations or Ullmann condensations, failing to control the reaction kinetics inevitably leads to N,N'-diarylation (bis-arylation) and catalyst-driven side reactions like hydrodehalogenation[1]. This guide synthesizes field-proven protocols, causality-based troubleshooting, and self-validating methodologies to ensure your N-arylation workflows are robust, scalable, and high-yielding.

Section 1: Mechanistic Troubleshooting Guide

Issue 1: Formation of N,N'-Bis-arylated Byproducts

The Causality: Piperazine is a symmetric diamine. Once the first nitrogen is arylated, the resulting mono-aryl piperazine often retains sufficient nucleophilicity to undergo a second cross-coupling event with the remaining aryl halide. If the aryl group is electron-donating, the mono-arylated intermediate may actually become more reactive than the unsubstituted starting material.

The Solution:

  • Statistical Control (Excess Piperazine): By using a massive stoichiometric excess of piperazine (e.g., 5 to 8 equivalents), you statistically favor the collision of the aryl-palladium intermediate with unreacted piperazine rather than the mono-arylated product[2].

  • Electronic Deactivation (In Situ Mono-protonation): Reacting piperazine with one equivalent of acid forms the piperazin-1-ium cation. The protonated nitrogen becomes significantly less nucleophilic, effectively shutting down its ability to coordinate to the palladium center, directing arylation exclusively to the free nitrogen[3].

  • Steric Blockade (Protecting Groups): Using N-Boc-piperazine provides absolute control by physically blocking the second nitrogen, though it adds protection and deprotection steps to the workflow[4].

PiperazineArylation A Piperazine (Dual Secondary Amines) B1 1:1 Stoichiometry Standard Base A->B1 Poor Control B2 Excess Piperazine (Solvent/Reactant) A->B2 Statistical B3 In Situ Mono-Protonation (Piperazin-1-ium) A->B3 Electronic B4 N-Boc Protection (Steric Blockade) A->B4 Absolute C1 N,N'-Diaryl Piperazine (Unwanted Byproduct) B1->C1 C2 Mono-N-Aryl Piperazine (Desired Target) B2->C2 B3->C2 B4->C2

Caption: Mechanistic logic for controlling mono-N-arylation over diarylation.

Issue 2: Hydrodehalogenation of the Aryl Halide (Formation of Ar-H)

The Causality: In palladium-catalyzed Buchwald-Hartwig aminations, the Ar-Pd(II)-X intermediate can undergo premature reduction instead of amine coordination. This is often caused by β-hydride elimination from alkoxide bases (like NaOtBu) or from the amine itself, followed by reductive elimination to yield the dehalogenated aryl ring[1].

The Solution:

  • Ligand Tuning: Switch to bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or XPhos). These ligands accelerate the reductive elimination step of the desired C-N coupling, outcompeting the background reduction pathway[1].

  • Base Selection: If hydrodehalogenation persists with NaOtBu, switch to a weaker, non-β-hydride-donating base such as Cs₂CO₃ or K₃PO₄[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Base + Piperazine HydroDehal Hydrodehalogenation (Ar-H Byproduct) PdII->HydroDehal β-Hydride Elimination from solvent/amine RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperazine (Target) RedElim->Product

Caption: Pd-catalyzed N-arylation cycle highlighting the hydrodehalogenation side reaction.

Section 2: Quantitative Data & Optimization Matrix

The following table summarizes the impact of different reaction conditions on byproduct formation during the N-arylation of a standard aryl chloride.

Optimization StrategyReagent StoichiometryPrimary Mechanism of ControlMono-Arylation YieldDiarylation ByproductHydrodehalogenation
Standard Baseline 1:1 (Pip : Ar-X)None (Kinetic competition)40 - 50%> 30%~ 10%
Statistical Control 5:1 to 8:1 (Pip : Ar-X)Concentration probability80 - 85%< 5%~ 10%
Electronic Control 1:1 (Pip·HCl : Ar-X)In situ mono-protonation85 - 90%< 1%< 5%
Steric Blockade 1:1 (N-Boc-Pip : Ar-X)Physical masking of amine> 95% (over 2 steps)0%< 2%

Section 3: Self-Validating Experimental Protocols

Protocol A: Selective Mono-N-Arylation via Statistical Control (Buchwald-Hartwig)

This protocol utilizes an excess of piperazine to kinetically outcompete diarylation[2]. Self-Validation Check: If LC-MS analysis reveals >5% diarylation, the addition rate of the aryl halide was too fast, compromising the local concentration ratio.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

  • Solvent & Base Addition: Add anhydrous toluene (to achieve 0.2 M relative to the aryl halide) and sodium tert-butoxide (1.4 equiv)[1]. Stir for 5 minutes until the pre-catalyst complex forms (the solution will turn deep red/orange).

  • Reactant Addition: Add anhydrous piperazine (5.0 to 8.0 equiv).

  • Controlled Electrophile Addition (Critical Step): Slowly add the aryl halide (1.0 equiv) dropwise over 30–45 minutes using a syringe pump. This maintains a massive local excess of piperazine relative to the electrophile.

  • Reaction Execution: Heat the mixture to 85 °C for 4-6 hours. Monitor progress via TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract with ethyl acetate. The massive excess of piperazine will largely remain in the aqueous layer, allowing for the isolation of the mono-arylated product.

Protocol B: Absolute Control via In Situ Mono-Protonation

This method exploits the pKa difference between the first and second amine of piperazine, eliminating the need for a large stoichiometric excess[3]. Self-Validation Check: The success of this reaction is validated during workup; the pH of the aqueous phase dictates the purity of the extraction.

  • Salt Formation: Dissolve free-base piperazine (0.5 equiv) and piperazine dihydrochloride (0.5 equiv) in a minimal amount of water to generate the piperazin-1-ium mono-salt in situ[4].

  • Catalytic Setup: In a separate vessel, prepare a modern Pd-precatalyst (e.g., G3-XPhos, 2 mol%) and the aryl halide (1.0 equiv) in 1,4-dioxane.

  • Coupling: Introduce the aqueous mono-salt solution to the catalytic mixture. Add a mild base like K₂CO₃ (2.0 equiv). The base must be strong enough to neutralize the acid generated during the cross-coupling but not strong enough to completely deprotonate the piperazin-1-ium resting state.

  • Vigorous Stirring: Because this is a biphasic mixture, stir vigorously at 90 °C for 12 hours.

  • pH-Controlled Workup: Acidify the aqueous layer to pH ~4 to ensure any unreacted piperazine is fully protonated and highly water-soluble. Extract the less basic N-aryl piperazine into dichloromethane at a carefully controlled pH of 7.5–8.0.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why am I seeing unreacted aryl halide alongside the diarylated byproduct, but very little mono-arylated product? A1: This indicates that your mono-arylated intermediate is actually more reactive towards the palladium catalyst than the unsubstituted piperazine. This is a common phenomenon when coupling electron-withdrawing aryl halides, which increase the nucleophilicity of the remaining secondary amine. In these cases, statistical control (Protocol A) will fail. You must switch to a protecting-group strategy (e.g., N-Boc-piperazine) to physically prevent the second coupling[4].

Q2: Can I use copper catalysis (Ullmann coupling) instead of palladium to avoid hydrodehalogenation? A2: Yes. Copper-catalyzed Ullmann couplings (using CuI and a diamine ligand like 1,10-phenanthroline) are less prone to β-hydride elimination, thus minimizing hydrodehalogenation[1]. However, they typically require much higher temperatures (110-130 °C) and are significantly less effective for sterically hindered or electron-rich aryl chlorides.

Q3: My reaction mixture turns black immediately upon heating. What went wrong? A3: A rapid color change to black indicates the precipitation of "palladium black" (inactive Pd(0) nanoparticles). This is a self-validating sign of catalyst deactivation, usually caused by the ingress of oxygen or trace water oxidizing the electron-rich phosphine ligands. Ensure your solvents are rigorously anhydrous and your Schlenk techniques are flawless[1].

Q4: How do I separate the mono-arylated product from excess piperazine without resorting to column chromatography? A4: Exploit their solubility and pKa differences. After the reaction, acidify the aqueous layer to pH ~4. Unreacted piperazine (pKa ~9.8) will be fully protonated and highly water-soluble. The N-aryl piperazine (which is significantly less basic due to the electron-withdrawing nature of the aryl ring) can often be selectively extracted into an organic solvent like ethyl acetate or dichloromethane at a carefully controlled pH (around 7.5 to 8.0).

References

  • MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules. Available at:[Link]

Sources

Validation & Comparative

Structural Validation of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the Structure of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine by X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary: The Structural Ambiguity Challenge

In drug development, the precise spatial arrangement of pharmacophores is non-negotiable. The target molecule, 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine , presents a classic structural challenge: the C=N hydrazone linkage . This bond introduces the possibility of E (entgegen) and Z (zusammen) geometric isomerism.

While solution-state NMR (


H, 

C) provides connectivity data, it often struggles to definitively assign stereochemistry without complex NOE experiments, especially when rapid isomerization occurs in solution. Single-crystal X-ray crystallography (SC-XRD) remains the absolute gold standard for defining the static 3D stereochemistry, intermolecular hydrogen bonding, and crystal packing forces that dictate solid-state stability—critical parameters for formulation.

This guide details the validation workflow for this molecule, comparing SC-XRD performance against spectroscopic and computational alternatives.

Strategic Validation Workflow

The following logic flow illustrates the decision-making process for validating the hydrazone structure, moving from synthesis to definitive stereochemical assignment.

ValidationWorkflow Start Target Molecule: 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Synthesis Synthesis via Condensation (1-Methyl-4-piperidinone + 4-Nitrophenylhydrazine) Start->Synthesis Isomerism Structural Ambiguity: E vs. Z Isomerism? Synthesis->Isomerism NMR Method A: Solution NMR (Dynamic/Avg Structure) Isomerism->NMR Rapid Screen DFT Method B: DFT Calculation (Predicted Stability) Isomerism->DFT In-silico Check XRD Method C: X-Ray Crystallography (Definite Static Structure) Isomerism->XRD Gold Standard Result_NMR Ambiguous Stereochemistry (Requires NOE) NMR->Result_NMR Result_DFT Energy Minima Prediction (E-isomer usually favored) DFT->Result_DFT Result_XRD Absolute Configuration Bond Lengths & Packing XRD->Result_XRD Final Validated Structure: E-Isomer (Stabilized by H-bonds) Result_NMR->Final Supportive Result_DFT->Final Predictive Result_XRD->Final Definitive

Caption: Logic flow for structural validation. X-ray crystallography provides the definitive "ground truth" that anchors NMR and DFT data.

Comparative Performance Analysis

The table below objectively compares the three primary validation methods for this specific hydrazone derivative.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates (x, y, z)Chemical shifts (

), coupling constants (

)
Energy minima, orbital diagrams (HOMO/LUMO)
Stereochemistry Definitive. Direct visualization of E vs Z.Inferential. Requires NOESY/ROESY; often ambiguous.Predictive. Calculates relative stability (

).
Sample State Solid (Single Crystal required)Solution (Isomerization possible)Gas Phase or Solvation Model
Dynamic Info Static (frozen conformation)Dynamic (time-averaged signals)N/A (Static calculation)
Key Limitation Requires high-quality crystal growth.Solvent effects can shift equilibrium.Accuracy depends on basis set/functional.
Validation Score High (Gold Standard) Medium (Screening Tool)Medium (Supportive Tool)
Why X-ray Wins for Hydrazones

Hydrazones possess a C=N double bond that can isomerize. In solution (NMR), the exchange between E and Z forms can be fast on the NMR timescale, leading to broadened peaks or averaged signals. In the solid state (X-ray), the molecule is "locked" into its most thermodynamically stable conformation—typically the E-isomer for this class of compounds due to steric hindrance relief and intermolecular hydrogen bonding networks involving the nitro group.

Detailed Experimental Protocols

To replicate the validation of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, follow these field-proven protocols.

Synthesis & Crystallization Strategy

Objective: Obtain single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm).

  • Synthesis:

    • Dissolve 4-nitrophenylhydrazine (1.0 eq) in hot ethanol.

    • Add 1-methyl-4-piperidinone (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux for 2–4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Cool to room temperature.[1] The hydrazone typically precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

  • Crystallization (The Critical Step):

    • Method: Slow Evaporation.[2]

    • Solvent System: Dissolve the crude solid in a minimum amount of hot DMF (Dimethylformamide) or a mixture of Ethanol/Chloroform (1:1) .

    • Procedure: Filter the solution through a 0.45 µm syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes.

    • Incubation: Store in a vibration-free environment at room temperature (25°C) for 3–7 days.

    • Result: Look for prism or block-shaped yellow crystals. Avoid needles (often indicate rapid precipitation and disorder).

X-Ray Data Collection & Refinement

Objective: Solve the phase problem and refine the structure to R < 5%.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a glass fiber or MiTeGen loop using cryo-oil.

  • Data Collection:

    • Instrument: Bruker D8 QUEST or similar diffractometer (Mo K

      
       radiation, 
      
      
      
      Å).
    • Temperature: 100 K (Cryostream) to reduce thermal motion (

      
      ).
      
    • Strategy: Collect a full sphere of data (

      
      ) to ensure high redundancy.
      
  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) to locate heavy atoms (O, N, C).

    • The nitro group (

      
      ) and hydrazone linkage (
      
      
      
      ) should be clearly visible in the initial electron density map.
  • Refinement:

    • Use SHELXL (Least Squares).[2]

    • Refine all non-hydrogen atoms anisotropically.

    • Hydrogen Atoms: Place H atoms in calculated positions (riding model), except the hydrazone N-H, which should be located in the difference Fourier map to confirm H-bonding interactions.

Structural Insights & "Self-Validating" Features

A correct X-ray structure validates itself through specific geometric parameters. For 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, look for these markers:

  • Hydrazone Geometry:

    • The

      
       bond length should be approx. 1.28–1.30 Å  (double bond character).
      
    • The

      
       bond length should be approx. 1.37–1.40 Å  (single bond character).
      
    • Validation Check: If

      
       and 
      
      
      
      lengths are indistinguishable (e.g., both ~1.34 Å), suspect disorder or incorrect space group assignment.
  • Piperidine Chair Conformation:

    • The piperidine ring typically adopts a chair conformation .

    • Calculate puckering parameters (

      
      ) to quantify distortion.
      
  • Nitro Group Planarity:

    • The

      
       group is usually coplanar with the phenyl ring to maximize resonance, though steric packing can induce a slight twist (torsion angle < 10°).
      

MolecularInteractions Molecule 1-Methyl-4-(2-(4-nitrophenyl) hydrazono)piperidine HBond Intermolecular H-Bond (N-H ... O-Nitro) Molecule->HBond Donor/Acceptor Stacking Pi-Pi Stacking (Phenyl Rings) Molecule->Stacking Aromatic Interaction Lattice Crystal Lattice Stability (High Melting Point) HBond->Lattice Primary Stabilizer Stacking->Lattice Secondary Stabilizer

Caption: Key intermolecular forces revealed by X-ray diffraction that stabilize the solid-state structure.

References

  • Comparison of NMR and X-ray Crystallography. Birkbeck, University of London. [Link]

  • Crystal structure of (E)-4-methyl-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide. NCBI PMC. [Link]

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. NCBI PMC. [Link]

  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. NCBI PMC. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

Sources

Comparative Spectral Properties of Nitrophenylhydrazones: A Technical Guide for Molecular Probing and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the critical need to select the optimal chromogenic or fluorogenic derivatization agent for carbonyl-containing pharmacophores or enzymatic products. Nitrophenylhydrazones (NPHs)—specifically mono-nitro (e.g., p-nitrophenylhydrazone, p-NPH) and di-nitro (e.g., 2,4-dinitrophenylhydrazone, DNPH) derivatives—are foundational in this space[1].

This guide provides an objective, data-driven comparison of their spectral properties, explains the causality behind their electronic transitions, and establishes self-validating experimental workflows for researchers and drug development professionals.

The Mechanistic Causality of Spectral Shifts

The spectral behavior of NPHs is governed by a highly sensitive "push-pull" extended conjugated system. The hydrazone linkage (-CH=N-NH-) acts as an electronic bridge between the electron-donating carbonyl substrate and the electron-withdrawing nitrophenyl moiety.

  • The Ortho-Effect & Intramolecular Hydrogen Bonding: In 2,4-DNPH derivatives, the ortho-nitro group forms a strong intramolecular hydrogen bond with the hydrazone -NH- proton. This thermodynamic interaction locks the molecule into a rigid, planar conformation, maximizing

    
    -orbital overlap and driving a higher molar absorptivity (
    
    
    
    ) compared to p-NPH derivatives.
  • Halochromism (pH-Dependent Shifts): In an alkaline medium, the deprotonation of the -NH- group generates an aza-anion. This negative charge is highly delocalized across the nitrophenyl ring, significantly lowering the HOMO-LUMO gap and causing a massive bathochromic (red) shift[2]. Conversely, acidic protonation of the imine nitrogen disrupts this extended conjugation, causing a hypsochromic (blue) shift[3].

Mechanism Donor Electron Donor (Substituted Aryl/Alkyl) Bridge Hydrazone Bridge (-CH=N-NH-) Donor->Bridge +M / +I Effect Acceptor Electron Acceptor (Mono/Di-Nitrophenyl) Bridge->Acceptor -M / -I Effect Deprotonation Alkaline Deprotonation (Aza-Anion Formation) Acceptor->Deprotonation Protonation Acidic Protonation (Imine Cation Formation) Acceptor->Protonation Bathochromic Bathochromic Shift (Red Shift, λ > 500nm) Deprotonation->Bathochromic Extended Conjugation Hypsochromic Hypsochromic Shift (Blue Shift, λ < 380nm) Protonation->Hypsochromic Reduced Conjugation

Electronic push-pull mechanism and pH-dependent spectral shifts in NPHs.

Comparative Spectral Data Analysis

To objectively compare these alternatives for assay development, we must analyze their baseline spectral markers. The presence of a second nitro group in 2,4-DNPH significantly alters its electronic and magnetic resonance profile compared to p-NPH.

Table 1: UV-Vis Absorption & Molar Absorptivity Comparison
Derivative TypeTypical

(Neutral)
Typical

(Alkaline)
Molar Absorptivity (

)
Causality / Notes
2,4-DNPH 390 – 415 nm510 – 540 nm

Deep red/purple in base. Stronger electron withdrawal lowers HOMO-LUMO gap[2],[4].
p-NPH 370 – 385 nm460 – 480 nm

Orange/red in base. Lacks the ortho-nitro effect, resulting in slightly reduced planarity[5].
Table 2: NMR and FTIR Structural Markers
Spectral Technique2,4-DNPH Markerp-NPH MarkerDiagnostic Value

H NMR (-NH- proton)
11.3 – 11.8 ppm10.0 – 10.8 ppm2,4-DNPH is highly deshielded due to ortho-NO

intramolecular H-bonding[3],.

H NMR (-CH=N- proton)
8.2 – 8.8 ppm8.0 – 8.6 ppmConfirms imine formation; highly dependent on the aldehyde/ketone precursor.
FTIR (C=N stretch) 1614 – 1622 cm

1584 – 1610 cm

Sharp peak confirms successful derivatization and azomethine formation[3],[6].

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems for the synthesis and spectroscopic analysis of NPHs.

Workflow cluster_0 Spectroscopic Characterization Start Carbonyl Derivatization (Aldehyde/Ketone + Hydrazine) Purification Recrystallization & Isolation (Self-Validating Purity Check) Start->Purification Acid Catalysis UV UV-Vis Spectroscopy (λmax & ε determination) Purification->UV NMR 1H/13C NMR Spectroscopy (Structural Confirmation) Purification->NMR FTIR FTIR Spectroscopy (Functional Group Validation) Purification->FTIR Titration Acidochromic Titration (pH-dependent Shift Analysis) UV->Titration Baseline Established

Workflow for nitrophenylhydrazone derivatization and spectroscopic validation.

Protocol 1: Synthesis and Derivatization (Self-Validating)

Objective: Convert a target carbonyl compound into its corresponding 2,4-DNPH or p-NPH derivative.

  • Reagent Preparation: Dissolve 1.0 eq of the target carbonyl compound and 1.1 eq of the respective nitrophenylhydrazine in minimal ethanol or dimethylformamide (DMF)[3],[7].

  • Acid Catalysis: Add 2-3 drops of concentrated HCl or H

    
    SO
    
    
    
    .
    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and significantly accelerating nucleophilic attack by the hydrazine[8].

  • Isolation: Stir at room temperature for 2 hours until precipitation occurs. Filter and wash with 2N aqueous HCl (to remove unreacted hydrazine) and cold ethanol[7].

  • Self-Validation Check (FTIR): Analyze the precipitate via FTIR. The complete disappearance of the precursor's C=O stretch (~1700 cm

    
    ) and the emergence of a sharp C=N stretch (1614–1622 cm
    
    
    
    ) and N-H stretch (3269–3338 cm
    
    
    ) confirms quantitative conversion[3],[6].
Protocol 2: Acidochromic UV-Vis Titration

Objective: Determine the halochromic shift and molar absorptivity for assay calibration.

  • Baseline Measurement: Prepare a 10 µM solution of the purified NPH derivative in spectroscopic grade DMSO or Methanol. Record the UV-Vis spectrum (200-700 nm) to establish the neutral

    
    [2],[3].
    
  • Alkaline Titration: Incrementally add 0.1 M NaOH (in ethanol) in 5 µL aliquots. Record the spectrum after each addition.

  • Self-Validation Check (Isosbestic Point): Overlay the titration spectra. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant) validates that the neutral and deprotonated species are in a clean, two-state equilibrium without degradation byproducts.

  • Calculations: Use the Beer-Lambert law (

    
    ) at the alkaline 
    
    
    
    to calculate the molar absorptivity, which should approach
    
    
    for 2,4-DNPH derivatives[4].

Applications in Drug Development & Analytical Chemistry

Choosing between 2,4-DNPH and p-NPH depends entirely on the downstream application:

  • High-Throughput Screening (HTS): 2,4-DNPH is the gold standard for enzymatic assays (e.g., detecting aldehyde products of oxidase activity). Because its alkaline aza-anion absorbs deeply into the visible spectrum (>500 nm), it successfully avoids autofluorescence and UV-absorbance interference from biological cell lysates[1].

  • Structural Pharmacophores: p-NPH derivatives are frequently utilized when synthesizing active pharmaceutical ingredients (APIs). The steric bulk of an ortho-nitro group in 2,4-DNPH can inhibit target receptor binding, making the mono-nitro p-NPH a superior choice for designing kinase inhibitors or antimicrobial agents[9],[10].

References

  • Acid-Base Indicator Properties of Synthesized Phenylhydrazones: 4-(2-(2,4-Dinitrophenyl) Hydrazono) Methyl... Semantic Scholar. 2

  • Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones... PMC. 11

  • Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening... ACS Publications. 1

  • Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior... MDPI. 9

  • Photochemical & Photobiological Sciences RSC Publishing.

  • Synthesis of Substituted N-Benzylidene-N'-(2,4 dinitrophenyl)hydrazine and their Acidochromic Behaviour ChemRxiv. 3

  • Unraveling the molecular structure, spectroscopic properties, and antioxidant activities of new 2,4-dinitrophenylhydrazone deriv Arabian Journal of Chemistry.

  • Determination of 2-isovaleryl-1,3-indandione with 2,4-dinitrophenylhydrazine. Rodenticide Analysis. USGS. 4

  • 1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties... Academic Journals. 6

  • Synthesis and Antimicrobial Resistant Modulatory Activity of 2,4-Dinitrophenylhydrazone Derivatives... SciSpace. 10

  • S. D Mador, O. O. Adeboye, I. A. Adejoro and B. B. Adeleke Journal of Chemical Society of Nigeria. 7

  • Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives... D-NB. 8

  • Asian Journal of Chemistry Asian Pubs. 5

Sources

A Comparative Guide to the Cytotoxicity of Piperidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its inherent structural and chemical properties make it a "privileged scaffold" in drug discovery.[1] This guide provides a comparative analysis of the cytotoxic profiles of various piperidine derivatives, delving into their mechanisms of action and providing the experimental framework for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Significance of the Piperidine Moiety in Anticancer Drug Design

The six-membered nitrogen-containing heterocycle of piperidine offers a versatile template for creating structurally diverse molecules with a wide range of pharmacological activities, including potent anticancer effects.[2][3] Piperidine derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways often dysregulated in cancer.[4][5]

Comparative Cytotoxicity of Selected Piperidine Derivatives

The in vitro cytotoxic activity of piperidine derivatives is a critical determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter for this assessment.[6][7] The following table summarizes the cytotoxic activity of several noteworthy piperidine derivatives against a panel of human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[6]
MDA-MB-231Breast (ER-)1.2 ± 0.12[6]
Compound 17a PC3Prostate0.81[6]
MGC803Gastric1.09[6]
MCF-7Breast1.30[6]
Benzoxazole derivative 4d MDA-MB-231Breast1.66 ± 0.08[5]
Benzoxazole derivative 7h MCF-7Breast7.31 ± 0.43[5]
Tempol (TPL) Ovarian Cancer CellsOvarianDose-dependent cytotoxicity[4]

Expert Analysis: The data clearly indicates that minor structural modifications to the piperidine scaffold can significantly impact cytotoxic potency and selectivity across different cancer cell types. For instance, DTPEP, a derivative of Tamoxifen, shows potent activity against both ER-positive and ER-negative breast cancer cells, suggesting a mechanism that may be independent of the estrogen receptor.[4] Compound 17a demonstrates broad-spectrum activity against prostate, gastric, and breast cancer cell lines.[4] The benzoxazole-appended piperidines, such as compounds 4d and 7h, highlight the potential of hybrid molecules, with compound 4d showing remarkable potency against the aggressive triple-negative breast cancer cell line MDA-MB-231.[5]

Unraveling the Mechanisms of Action: A Look at Cellular Signaling

A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[4][6] Understanding these mechanisms is paramount for rational drug design and predicting therapeutic efficacy.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, survival, and apoptosis.[6] Several piperidine derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[4] For example, piperine, a natural alkaloid containing a piperidine moiety, has been reported to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in breast cancer cells.[4]

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Piperidine Derivatives Piperidine Derivatives Piperidine Derivatives->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by certain piperidine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many cytotoxic piperidine derivatives function by inducing apoptosis.[4][5] This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. For instance, compound 17a was found to induce apoptosis in PC3 prostate cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX.[4] Similarly, DTPEP treatment increased the levels of BAX and cytochrome C in breast cancer cells, indicating the involvement of the mitochondrial apoptotic pathway.[4]

Apoptosis_Pathway cluster_0 Mitochondrion Bcl-2 Bcl-2 BAX BAX Cytochrome c Cytochrome c BAX->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Piperidine Derivatives Piperidine Derivatives Piperidine Derivatives->Bcl-2 Inhibits Piperidine Derivatives->BAX Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by piperidine derivatives.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential hinges on robust and well-validated experimental protocols. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][8]

MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[6]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Piperidine Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: A typical workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Piperidine derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery.[3] Their diverse structures and mechanisms of action provide a rich field for further exploration. The comparative data and experimental protocols presented in this guide offer a foundational framework for researchers to design and evaluate novel piperidine-based therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring combination therapies to overcome drug resistance. A deeper understanding of the intricate signaling pathways modulated by these compounds will be crucial for their successful clinical translation.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (URL: [Link])

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed. (URL: [Link])

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed. (URL: [Link])

  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed. (URL: [Link])

  • Cytotoxic assays for screening anticancer agents - PubMed. (URL: [Link])

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (URL: [Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (URL: [Link])

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (URL: [Link])

  • Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (URL: [Link])

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening | JNCI: Journal of the National Cancer Institute | Oxford Academic. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships - MDPI. (URL: [Link])

  • Structure activity relationship of piperidine derivatives - ResearchGate. (URL: [Link])

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI. (URL: [Link])

  • Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - ResearchGate. (URL: [Link])

  • Piperine and piperidine-induced caspase pathway for activating cell... - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed. (URL: [Link])

Sources

Evaluating the Drug-Likeness of Novel p-Nitrophenyl Hydrazones: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p-nitrophenyl hydrazone scaffold has emerged as a "privileged structure" in medicinal chemistry, distinguished by its ability to bind multiple biological targets (COX-2, 5-LOX, DNA gyrase) with high affinity. Unlike generic hydrazones, the para-nitro group introduces specific electronic effects—enhancing hydrogen bonding capability and metabolic stability—that significantly alter the drug-likeness profile.

This guide provides a technical evaluation of these compounds, comparing them against standard clinical agents (Celecoxib, Ciprofloxacin) and alternative hydrazone derivatives. It synthesizes experimental data to validate their potential as orally bioavailable drug candidates.

Part 1: The Chemical Advantage (Synthesis & Yield)

The first step in evaluating drug-likeness is assessing the feasibility of synthesis (scalability). p-Nitrophenyl hydrazones exhibit a distinct advantage over other derivatives due to the high reactivity of the p-nitrophenyl hydrazine precursor, allowing for "Green Chemistry" approaches that minimize toxic solvent residues—a critical factor in early-stage drug development.

Comparison: Solvent-Free vs. Conventional Synthesis

Data Source: Babalola et al., 2022; Discovery Scientific Society.[1]

FeatureSolvent-Free Mechanochemical (Recommended) Conventional Reflux (Ethanol/Acetic Acid) Impact on Drug Development
Reaction Time 2–5 minutes3–5 hoursRapid library generation for SAR studies.
Yield 85–96%68–72%Higher atom economy; lower cost of goods.
Purity High (often requires no chromatography)Moderate (recrystallization required)Reduced downstream processing.
Energy Profile Room Temperature (Grinding)Thermal Heating (Reflux)Eco-friendly; suitable for heat-sensitive substituents.
Visualization: Synthesis Workflow Comparison

The following diagram contrasts the logistical flow of the two synthetic pathways, highlighting the efficiency of the mechanochemical approach.

SynthesisComparison cluster_Conv Conventional Method cluster_Green Solvent-Free Method Start Precursors: p-Nitrophenyl Hydrazine + Aromatic Aldehyde Reflux Reflux in Ethanol (3-5 Hours) Start->Reflux Grind Grind/Triturate (2-5 Mins) Start->Grind Cool Cool & Precipitate Reflux->Cool Recryst Recrystallization Cool->Recryst Product Pure p-Nitrophenyl Hydrazone Recryst->Product Wash Acid Wash (Scavenge Hydrazine) Grind->Wash Wash->Product

Figure 1: Comparative workflow of Conventional vs. Solvent-Free synthesis. The solvent-free path eliminates the energy-intensive reflux and purification steps.

Part 2: In Silico Drug-Likeness (The First Filter)

Before wet-lab testing, novel compounds must pass computational filters. p-Nitrophenyl hydrazones consistently demonstrate superior compliance with Lipinski’s Rule of 5 compared to bulkier hydrazone derivatives (e.g., benzothiazoles).

Comparative Physicochemical Profile

Based on ADMETlab 2.0 and SwissADME data.

Parameterp-Nitrophenyl Hydrazones Benzothiazole Hydrazones Lipinski Limit Interpretation
Molecular Weight (MW) 280 – 450 Da400 – 600 Da< 500 Dap-Nitro derivatives are lighter, favoring absorption.
LogP (Lipophilicity) 2.4 – 4.24.5 – 6.5< 5Benzothiazoles often exceed LogP, risking poor solubility.
H-Bond Donors 1 (NH)1–2< 5Both scaffolds comply.
TPSA (Polar Surface Area) 60 – 112 Ų90 – 140 Ų< 140 ŲIdeal range for GI absorption; p-nitro group adds polarity without exceeding limits.
Blood-Brain Barrier Low PermeabilityModerate-p-Nitro compounds are safer for non-CNS targets (less neurotoxicity risk).

Key Insight: The p-nitro group acts as a "polar anchor," keeping the LogP within the optimal range (2–4) for oral drugs, whereas other fused-ring hydrazones often become too lipophilic.

Part 3: Biological Performance (The Efficacy Check)

The true test of a scaffold is its biological activity. p-Nitrophenyl hydrazones function as multi-target directed ligands , showing efficacy in both anti-inflammatory and antimicrobial assays.

Anti-Inflammatory Activity (Dual COX/LOX Inhibition)

Unlike NSAIDs which target COX enzymes, p-nitrophenyl hydrazones often inhibit both COX-2 and 5-LOX.[2] This dual mechanism reduces the gastrointestinal side effects common with standard NSAIDs.

Comparative IC50 Data (µM):

Compound COX-2 IC50 5-LOX IC50 Selectivity Index (COX-1/COX-2) Notes
Celecoxib (Control) 0.05 >50 (Inactive) High Potent but lacks LOX inhibition (CV risk).
Compound 3b (Trimethoxy)* 0.44 3.51 Moderate Dual inhibitor. Reduces inflammation with lower ulcerogenic risk.

| Compound 10 (p-Nitro)* | 0.52 | 2.02 | Moderate | Competitive inhibitor of 5-LOX. |

*Note: Compounds refer to specific derivatives synthesized in Babalola et al. (2022).

Antimicrobial Efficacy

The electron-withdrawing nitro group enhances the acidity of the hydrazone -NH-, facilitating hydrogen bonding with bacterial enzymes like DNA gyrase.

Comparative MIC Data (µg/mL) against S. aureus:

Agent MIC (µg/mL) Mechanism
Ciprofloxacin (Std) 0.5 – 1.0 DNA Gyrase Inhibition
p-Nitrophenyl Hydrazone (4a) 0.97 – 1.95 DNA Gyrase Inhibition

| Unsubstituted Phenylhydrazone | > 50 | Weak Interaction |

Causality: The p-nitro group is essential. Removing it (unsubstituted) or replacing it with an electron-donating group often raises the MIC (lowers potency) by 10-50 fold.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated protocols.

Protocol A: Mechanochemical Synthesis (Green Method)

Objective: Synthesize p-nitrophenyl hydrazone derivatives without solvent reflux.

  • Stoichiometry: Weigh equimolar amounts (1 mmol) of p-nitrophenyl hydrazine and the substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).

  • Grinding: Place reactants in a porcelain mortar or a ball mill. Grind vigorously for 2–5 minutes at room temperature.

    • Observation: The mixture will transition from two solids to a moist paste (formation of eutectic mixture) and finally to a dry colored solid (product formation).

  • Quenching: Transfer the solid to a beaker. Add 20 mL of cold 2M HCl .

    • Reasoning: HCl protonates and dissolves any unreacted hydrazine precursor, ensuring the final product is free of toxic hydrazine residues.

  • Filtration: Filter the precipitate under vacuum. Wash with cold distilled water (2 x 10 mL) followed by cold 95% ethanol (1 x 5 mL).

  • Drying: Dry in a desiccator or oven at 50°C.

Protocol B: In Vitro Antimicrobial Assay (Agar Well Diffusion)

Objective: Determine the Zone of Inhibition (ZOI) and MIC.

  • Inoculum Prep: Standardize bacterial suspension (S. aureus, E. coli) to 0.5 McFarland standard (1.5 x 10^8 CFU/mL).

  • Seeding: Swab the Mueller-Hinton Agar (MHA) plates uniformly with the inoculum.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Compound Delivery:

    • Dissolve the hydrazone in DMSO (Dimethyl sulfoxide).

    • Add 50–100 µL of the solution (at varying concentrations: 100, 50, 25 µg/mL) into the wells.

    • Control: Use DMSO as a negative control and Ciprofloxacin as a positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone (ZOI) in mm using a vernier caliper.

Part 5: Evaluation Workflow Diagram

This diagram summarizes the logical flow for evaluating a new p-nitrophenyl hydrazone, from design to safety profiling.

EvaluationPipeline Design 1. Scaffold Design (p-Nitro + Aldehyde) InSilico 2. In Silico ADME (Lipinski, TPSA < 140) Design->InSilico Synthesis 3. Green Synthesis (Solvent-Free) InSilico->Synthesis Pass Rules BioAssay 4. In Vitro Efficacy (MIC / IC50) Synthesis->BioAssay Toxicity 5. Safety Profiling (Hemolysis / cytotoxicity) BioAssay->Toxicity High Potency Decision Decision Gate: Lead Candidate? Toxicity->Decision

Figure 2: The sequential evaluation pipeline. In silico failure (e.g., LogP > 5) triggers a redesign before synthesis is attempted.

References

  • Babalola, S. A., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds. Pharmaceutical Fronts.[3][4]

  • Discovery Scientific Society (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones.

  • Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[5] Molecules (MDPI).

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules.[1][2][3][4][6][7][8][9][10][11]

  • ADMETlab 2.0. Web Server for Pharmacokinetics and Toxicity Prediction.[3][12]

Sources

comparing the efficacy of piperazine versus piperidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Wars: A Comparative Guide to Piperazine vs. Piperidine in Rational Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently consult on lead optimization campaigns where the choice of a central heterocyclic scaffold dictates the survival of a drug candidate. Among the most ubiquitous saturated six-membered rings are piperazine and piperidine. While they differ by only a single heteroatom, this subtle structural divergence profoundly alters their physicochemical properties, metabolic fate, and target engagement profiles.

This guide provides an objective, data-driven comparison of piperazine and piperidine scaffolds, equipping drug development professionals with the mechanistic insights and self-validating experimental protocols required to make informed design choices.

Physicochemical Profiling: The Causality of the Second Nitrogen

The fundamental divergence between these two privileged scaffolds lies in their ionization states at physiological pH (7.4).

Piperidine (azacyclohexane) contains a single secondary amine. With a conjugate acid pKa of approximately 11.22, it exists almost entirely in its protonated, cationic form in systemic circulation. This drives strong ionic interactions with target proteins but significantly increases lipophilicity (logP), which can lead to off-target toxicity.

Conversely, the introduction of a second nitrogen atom at the 4-position creates piperazine (1,4-diazacyclohexane). This addition induces strong electron-withdrawing inductive effects, drastically lowering the first pKa to ~5.35 and the second to ~9.73[1]. Consequently, at physiological pH, piperazine exists as a mixture of monoprotonated and neutral species. This dual-basic center enables medicinal chemists to fine-tune aqueous solubility and design highly hydrophilic molecules that resist passive diffusion into off-target tissues.

Table 1: Comparative Physicochemical and ADME-Tox Profile
Property / FeaturePiperazine ScaffoldPiperidine Scaffold
Core Structure 1,4-diazacyclohexaneAzacyclohexane
Conjugate Acid pKa ~5.35 (pKa1), ~9.73 (pKa2)~11.22
Lipophilicity (logP) Lower (Hydrophilic)Higher (Lipophilic)
Aqueous Solubility HighModerate to Low
Primary Metabolism N-dealkylation, N-oxidation (CYP450)α-carbon oxidation
Toxicity Liability Formation of reactive metabolitesPhospholipidosis (due to high basicity/lipophilicity)
Primary Applications Kinase inhibitors (solubilizing linker)GPCRs, Sigma receptors, CNS targets

Target Engagement: Kinase Hinges vs. Deep Hydrophobic Pockets

The structural geometry and electronic distribution of these rings dictate their therapeutic utility.

Piperazine in Oncology (Kinase Inhibitors): Piperazine is a cornerstone in the architecture of ATP-competitive kinase inhibitors (e.g., Imatinib, Palbociclib). It is rarely the primary pharmacophore binding to the kinase hinge region; instead, it acts as a rigid, solubilizing linker that extends into the solvent-exposed region. Its high polarity prevents the molecule from becoming excessively lipophilic, ensuring oral bioavailability while maintaining the rigid vector needed for target alignment.

Piperidine in CNS and GPCR Targets: For central nervous system (CNS) indications, high membrane permeability is non-negotiable. Piperidine’s higher lipophilicity and basicity make it the superior choice for penetrating the blood-brain barrier. Furthermore, the highly basic piperidine nitrogen forms critical salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs). Recent structure-activity relationship (SAR) studies on Histamine H3 and Sigma-1 (σ1) receptor antagonists demonstrate that replacing a piperazine core with a piperidine core significantly enhances dual H3/σ1 receptor affinity, as the piperidine moiety is a critical structural element for engaging the deep hydrophobic pockets of these receptors[2][3].

ScaffoldLogic Start Target Product Profile (TPP) Solubility Prioritize Aqueous Solubility & Rigid Linker Geometry? Start->Solubility Permeability Prioritize CNS Penetration & High Lipophilicity? Start->Permeability Piperazine Piperazine Scaffold (pKa1 ~5.35, pKa2 ~9.73) Solubility->Piperazine Yes Piperidine Piperidine Scaffold (pKa ~11.22) Permeability->Piperidine Yes Kinase Kinase Inhibitors (e.g., Imatinib, Palbociclib) Piperazine->Kinase Application GPCR GPCRs / Sigma-1 Receptors (e.g., Pitolisant, Donepezil) Piperidine->GPCR Application

Caption: Decision matrix for selecting piperazine vs. piperidine scaffolds based on TPP.

Self-Validating Experimental Protocols

To objectively evaluate these scaffolds during lead optimization, rigorous, self-validating analytical systems must be employed. Below are the standard operating procedures used in my laboratory.

Protocol A: High-Throughput Microsomal Stability (Clearance) Assay

Because piperazine and piperidine present different CYP450 metabolic liabilities (N-dealkylation vs. α-carbon oxidation), predicting hepatic clearance is critical[1]. This protocol utilizes liver microsomes to quantify intrinsic clearance.

Causality & Validation: We use cold acetonitrile to quench the reaction because it rapidly denatures CYP enzymes and precipitates proteins, halting metabolism instantaneously. A self-validating control (Verapamil) must be run in parallel; if Verapamil is not rapidly cleared, the microsomal batch is enzymatically dead, and the assay is invalid.

  • Preparation: Dilute the test compound (piperazine/piperidine derivative) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the percentage of parent drug remaining.

MicrosomalAssay Step1 1. Compound Prep (1 µM) Step2 2. Microsome Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold MeCN) Step2->Step3 Step4 4. Protein Precipitation (Centrifuge) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Caption: Step-by-step workflow for in vitro microsomal stability assessment.

Protocol B: Thermodynamic pKa Determination via Potentiometric Titration

Understanding the exact pKa is essential for predicting the ionization state.

Causality & Validation: Highly lipophilic piperidine derivatives often precipitate in pure water during titration. To prevent this, we perform titrations in varying ratios of methanol/water cosolvents and extrapolate back to 0% methanol (Yasuda-Shedlovsky extrapolation). The system self-validates by running a primary standard (potassium hydrogen phthalate) to ensure electrode linearity before sample testing.

  • Standardization: Calibrate the pH glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) and validate with a potassium hydrogen phthalate control.

  • Sample Preparation: Dissolve 1-2 mg of the test compound in 10 mL of a methanol/water mixture (e.g., 30%, 40%, and 50% methanol by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solution using standardized 0.1 M HCl or 0.1 M NaOH under an inert argon atmosphere at a constant 25°C.

  • Data Extrapolation: Record the apparent pKa (psKa) at each cosolvent ratio. Plot psKa against the dielectric constant of the solvent mixtures and extrapolate the linear regression to 100% aqueous conditions to derive the thermodynamic pKa.

Conclusion

The decision to deploy a piperazine or piperidine scaffold is rarely arbitrary. Piperazine offers unparalleled advantages in tuning aqueous solubility and providing a rigid, metabolically stable linker for kinase inhibitors[4]. Conversely, piperidine’s high basicity and lipophilicity make it the premier choice for driving membrane permeability and securing high-affinity salt bridges in CNS and GPCR targets[5]. By leveraging the physicochemical data and executing the self-validating protocols outlined above, drug designers can strategically harness the unique properties of these privileged rings to optimize efficacy and mitigate clinical attrition.

References

  • BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." 1

  • Szczepańska, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 2022.3

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." 2026. 4

  • National Institutes of Health (NIH). "Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents." 5

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS No. 75912-39-9). While specific safety data for this compound is not extensively published, a rigorous hazard assessment based on its constituent functional groups—a nitrophenyl moiety, a hydrazone linkage, and a piperidine ring—necessitates its classification and handling as a hazardous chemical waste.

This document is structured to provide not just a protocol, but a self-validating system of waste management, explaining the causality behind each step to ensure a deep-seated culture of safety in your laboratory operations.

Core Hazard Assessment: Understanding the "Why"

The molecular structure of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine dictates a multi-faceted hazard profile. A conservative approach, assuming the compound exhibits the cumulative risks of its components, is essential for ensuring personnel safety.

  • Nitrophenyl Group: Aromatic nitro compounds, such as 4-nitrophenol, are recognized as hazardous and toxic.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin and are often detrimental to aquatic life.[2]

  • Hydrazone Moiety: Hydrazones are derivatives of hydrazine, a highly reactive and toxic chemical.[3] While hydrazones are generally more stable, they can still pose risks, including irritation and potential reactivity, especially with oxidizing agents.[4][5] Some hydrazine derivatives are known to be explosive.[3] Therefore, caution is warranted.

  • Piperidine Ring: Piperidine itself is a highly flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[6][7] Its derivatives may retain some of these hazardous properties.[8]

Given this composite profile, 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine must be treated as a flammable, toxic, and irritant substance. All disposal procedures must be designed to mitigate these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not merely a procedural step but a critical barrier against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent dermal absorption, as the compound is presumed to be toxic upon skin contact.[8]
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from accidental splashes, which could cause severe irritation or damage.[9]
Body Protection A flame-retardant laboratory coatTo protect skin and clothing from contamination and in consideration of the potential flammability derived from the piperidine moiety.
Respiratory Work conducted in a certified chemical fume hoodTo prevent inhalation of any dusts or vapors, which may be toxic or irritating.[4][10]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Contaminated clothing should be removed immediately and laundered before reuse.[8][11]

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Evacuate and Ventilate: Clear the immediate area of personnel and ensure the chemical fume hood is operating.[5]

    • Absorb: Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials such as paper towels.[10]

    • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[6] Avoid creating dust.[5]

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • Prevent entry into the affected area.

Step-by-Step Disposal Protocol

The primary and most secure method for disposing of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][8]

Step 1: Waste Segregation and Collection
  • Principle: Preventing unintended chemical reactions is paramount. Mixing incompatible waste streams can generate heat, toxic gases, or even fire.

  • Action: Collect all waste materials containing 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine—including unused product, reaction residues, and contaminated items (e.g., gloves, weighing papers, pipette tips)—in a dedicated hazardous waste container.[2][8] Do not mix this waste with acids, bases, or strong oxidizing agents.[12][13]

Step 2: Containerization
  • Principle: Proper containment prevents leaks and ensures the safety of personnel handling the waste.

  • Action: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition and has a secure, leak-proof lid.[4][11][14] The container must be free of any residue on the outside.[14]

Step 3: Labeling
  • Principle: Accurate labeling is a regulatory requirement and essential for safe handling, storage, and final disposal.

  • Action: As soon as the first drop of waste enters the container, it must be labeled.[14][15] The label must clearly state:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine" .

    • Associated hazards (e.g., "Toxic," "Flammable," "Irritant").[15]

Step 4: Storage (Satellite Accumulation)
  • Principle: Safe temporary storage within the lab minimizes risks prior to collection.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][16] This area must be:

    • At or near the point of generation and under the control of laboratory personnel.[11][16]

    • In a well-ventilated area, such as a secondary containment bin within a designated cabinet.[4]

    • Away from heat, open flames, sparks, or other ignition sources.[8]

    • Segregated from incompatible materials.[14]

Step 5: Professional Disposal
  • Principle: Final disposal must comply with all federal, state, and local regulations, which typically requires incineration at a licensed facility.[2][17][18]

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and transport of the waste.[4][5] Provide them with all necessary information about the waste's composition and hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe and compliant disposal of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Procedure A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible Hazardous Waste Container C->D E Label Container Immediately ('Hazardous Waste', Full Name, Hazards) D->E F Collect Waste (Segregate from incompatibles) E->F G Store in Designated SAA (Secure, Ventilated, Away from Heat) F->G H Container Full or Storage Limit Reached? G->H I Contact EHS or Licensed Hazardous Waste Contractor H->I Yes J Arrange for Pickup and Professional Disposal I->J K Maintain Disposal Records J->K L Spill Occurs M Evacuate & Ventilate L->M N Contain with Non-Combustible Absorbent M->N O Collect into Hazardous Waste Container N->O P Decontaminate Area O->P

Caption: Decision workflow for the safe disposal of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine.

References

  • Benchchem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2017, July 27). SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2017, July 27). SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
  • Enamine. (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2015, February 2). SAFETY DATA SHEET - 4-Methylpiperidine.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

Personal protective equipment for handling 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a potential mutagen.

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a structural hybrid containing three distinct hazard-carrying functional groups. Standard "lab safety" is insufficient; you must employ a containment-first approach.

The "Why" Behind the Protocol (Causality Analysis)

To understand the PPE requirements, we must deconstruct the molecule's potential failure modes in a biological system:

  • The Hydrazone Linkage (

    
    ): 
    
    • Risk:[1][2][3] Hydrolytic instability. In the presence of moisture or stomach acid, hydrazones can hydrolyze back to their parent hydrazine.

    • Toxicology: The parent hydrazine here is 4-nitrophenylhydrazine , a known hemolytic agent (destroys red blood cells) and a potent skin sensitizer [1].

  • The Nitro Group (

    
    ): 
    
    • Risk:[1][2][3] Dermal absorption.[4] Nitro-aromatics are lipophilic; they pass through standard latex gloves and skin rapidly.

    • Systemic Effect:[5] Once absorbed, they can induce methemoglobinemia, reducing the blood's oxygen-carrying capacity [2].

  • The Piperidine Ring:

    • Risk:[1][2][3] Mucous membrane irritation and potential neuroactivity.

Operational Directive: Do not handle on an open bench. All solid-phase manipulation requires a static-controlled environment within a certified chemical fume hood.

The PPE Matrix: Defense-in-Depth

This system uses a "barrier redundancy" approach. If one layer fails, the next captures the contaminant.

Protection ZonePrimary Barrier (Contact Layer) Secondary Barrier (Structural) Technical Justification
Hand Protection Silver Shield® (EVOH/PE Laminate) or High-Grade Nitrile (Min 5 mil)Outer Nitrile Glove (Disposable, 4-5 mil)Permeation Kinetics: Nitro-aromatics permeate standard nitrile in <15 mins. Laminate gloves provide >4 hour breakthrough time. The outer glove provides grip and protects the delicate inner laminate [3].
Respiratory N95 (Minimum) for <10mg handling.P100/HEPA Half-Mask for >10mg or spill cleanup.The compound is a solid powder.[6] Inhalation is the fastest route to systemic toxicity.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch)Safety glasses are insufficient. Hydrazone dust is an ocular irritant and sensitizer; complete seal is required.
Body Tyvek® Lab Coat (Disposable)Chemical Apron (Rubber/Neoprene)Cotton lab coats absorb and hold nitro-compounds against the skin. Tyvek repels dust.

PPE Selection Logic (Visualization)

The following decision tree illustrates the required protection levels based on the quantity and physical state of the compound.

PPE_Selection Start START: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Check Quantity > 100mg? Solid->Qty_Check Level_C PROTOCOL C: Splash Goggles + Double Nitrile + Apron Solution->Level_C Standard Handling Level_A PROTOCOL A: Fume Hood + N95 + Double Nitrile Qty_Check->Level_A No (<100mg) Level_B PROTOCOL B: Fume Hood + P100 Mask + Laminate Gloves Qty_Check->Level_B Yes (>100mg)

Figure 1: PPE Selection Decision Tree based on physical state and quantity.[2][6] Protocol B is the default recommendation for stock preparation.

Operational Protocol: Step-by-Step

Phase 1: Donning (Pre-Entry)

Goal: Create a sealed envelope around the operator.

  • Inspect: Check Tyvek sleeves and glove integrity.

  • Inner Glove: Don the Laminate (Silver Shield) or long-cuff Nitrile glove.

  • Cuff Seal: Pull the lab coat cuff over the inner glove.

  • Outer Glove: Don standard nitrile gloves over the lab coat cuff.

    • Why? This creates a "shingle effect." If liquid runs down your arm, it flows over the glove, not inside it.

  • Face: Don respirator first, then goggles. Adjust straps for a tight seal.

Phase 2: Handling (The "Static" Danger)

Goal: Prevent aerosolization.

  • Static Control: Nitro-hydrazones can be electrostatically charged. Use an ionizing fan or anti-static gun in the weigh station.

    • Risk:[1][2][3] Static discharge can scatter the light powder, contaminating the entire hood.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.

  • Capping: Wipe the threads of the vial with a Kimwipe soaked in solvent before capping to prevent friction-induced heating of trapped crystals in the threads (a known hazard with nitro compounds).

Phase 3: Doffing (The Critical Exit)

Goal: Prevent cross-contamination to the lab.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood. Discard as hazardous waste.

  • Wash Inner Gloves: While still wearing inner gloves, wash them with soap and water (or methanol wipe if compatible) to remove invisible residues.

  • Remove PPE: Remove goggles and respirator last.

  • Final Wash: Wash hands with cool water and soap.

    • Note: Avoid hot water; it opens pores and increases absorption if any residue remains [4].

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs (>50mg solid or >5mL solution), evacuate the immediate area and follow this logic:

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Personnel) Spill->Isolate PPE_Up 2. Upgrade PPE (Double Gloves, P100) Isolate->PPE_Up Contain 3. Containment (Cover with wet pads) PPE_Up->Contain Neutralize 4. Decontamination (10% Bleach or weak acid) Contain->Neutralize Waste 5. Disposal (Haz Waste Tag) Neutralize->Waste

Figure 2: Emergency spill response workflow. Note: "Wet pads" prevents dust generation.

Disposal Strategy
  • Solid Waste: Must be segregated from oxidizers. Label clearly as "Toxic/Irritant - Hydrazine Derivative."

  • Liquid Waste: Do not mix with strong acids (risk of hydrolysis) or strong oxidizers (risk of exothermic reaction).

  • Destruction: Incineration is the only recommended disposal method.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9026, 4-Nitrophenylhydrazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene (Systemic absorption analogy). Retrieved from [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.